molecular formula C26H39N3O9S2 B11929503 Py-ds-dmBut-amido-PEG4-NHS ester

Py-ds-dmBut-amido-PEG4-NHS ester

カタログ番号: B11929503
分子量: 601.7 g/mol
InChIキー: GNNNHTGJYTUHNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Py-ds-dmBut-amido-PEG4-NHS ester is a useful research compound. Its molecular formula is C26H39N3O9S2 and its molecular weight is 601.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H39N3O9S2

分子量

601.7 g/mol

IUPAC名

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H39N3O9S2/c1-26(2,40-39-22-5-3-4-11-28-22)10-8-21(30)27-12-14-35-16-18-37-20-19-36-17-15-34-13-9-25(33)38-29-23(31)6-7-24(29)32/h3-5,11H,6-10,12-20H2,1-2H3,(H,27,30)

InChIキー

GNNNHTGJYTUHNG-UHFFFAOYSA-N

正規SMILES

CC(C)(CCC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Py-ds-dmBut-amido-PEG4-NHS Ester: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Py-ds-dmBut-amido-PEG4-NHS ester is a heterobifunctional, cleavable crosslinker integral to the development of next-generation antibody-drug conjugates (ADCs). ADCs are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic drugs. The linker connecting these two components is of paramount importance, dictating the stability, solubility, and efficacy of the entire ADC construct. This technical guide provides a comprehensive overview of this compound, its chemical properties, mechanism of action, and its application in the synthesis of ADCs.

Core Components and Functionality

The this compound linker is comprised of three key functional moieties, each contributing to its overall performance in ADC development:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues present on the surface of monoclonal antibodies. This reaction forms a stable amide bond, ensuring a secure connection between the antibody and the linker-payload complex.

  • Polyethylene Glycol (PEG4) Spacer: The tetra-ethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the ADC. It enhances the aqueous solubility of the conjugate, mitigating the risk of aggregation, which can be a significant challenge when working with hydrophobic drug payloads. The PEG spacer also provides steric hindrance, potentially shielding the cytotoxic drug from premature degradation and non-specific interactions in the bloodstream.

  • Pyridyl Disulfide (Py-ds) Group: This moiety contains a cleavable disulfide bond, which is the cornerstone of the linker's controlled-release mechanism. The disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment within a target cell. This differential stability is crucial for ensuring that the cytotoxic payload is released predominantly at the site of action, minimizing off-target toxicity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.

PropertyValueReference
Chemical Formula C26H39N3O9S2
Molecular Weight 601.73 g/mol
Purity Typically >95% (lot-specific)N/A
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.
Storage Conditions Store at -20°C, desiccated and protected from light.

Mechanism of Action: Intracellular Cleavage

The selective release of the cytotoxic payload from an ADC constructed with this compound is contingent upon the cleavage of the disulfide bond within the target cancer cell. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the bloodstream. This concentration gradient drives the cleavage of the disulfide bond.

The mechanism involves a thiol-disulfide exchange reaction where intracellular glutathione attacks the disulfide bond of the linker. This results in the release of the drug-linker moiety, which can then exert its cytotoxic effect.

G ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Target Cell ADC->Internalization Lysosome ADC in Lysosome Internalization->Lysosome Cleavage Thiol-Disulfide Exchange Lysosome->Cleavage Disulfide Linker Exposed GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Cleavage Released_Drug Released Active Drug Cleavage->Released_Drug Payload Release

A Technical Guide to the Mechanism and Application of Py-ds-dmBut-amido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the heterobifunctional crosslinker, Py-ds-dmBut-amido-PEG4-NHS ester. This molecule is a sophisticated tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). Its architecture is meticulously designed to link biomolecules to therapeutic agents through a stable yet cleavable linkage, optimizing both therapeutic efficacy and in vivo stability. This document details the mechanism of action of its constituent parts, presents relevant quantitative data, outlines detailed experimental protocols, and provides visual diagrams to illustrate core concepts.

Core Molecular Structure and Function

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, enabling the sequential conjugation of two different molecules. Its structure can be deconstructed into four key functional domains:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for conjugation to proteins.

  • Pyridyl Disulfide (Py-ds) Group: A thiol-reactive group for conjugation to drug payloads or other molecules, which forms a cleavable disulfide bond.

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances solubility and provides spatial separation.

  • Dimethyl-Butyl (dmBut) Group: An alkyl component designed to sterically hinder the disulfide bond, enhancing its stability in circulation.

The primary application of this linker is to conjugate an antibody (via its lysine (B10760008) residues) to a thiol-containing cytotoxic drug, creating an ADC that is stable in the bloodstream but releases its payload in the reducing environment of a target cell.

Mechanism of Action of Functional Groups

The overall utility of this linker is derived from the specific chemical reactivity of its terminal groups. The conjugation process is typically a two-step reaction.

Step 1: Amine-Reactive Conjugation via NHS Ester

The process begins with the reaction of the NHS ester moiety with primary amines (-NH₂) present on a biomolecule, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine residues.

The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly efficient under physiological to slightly alkaline conditions.

NHS_Reaction Linker_NHS Linker-NHS Ester Conjugate Linker-Amide-Protein (Stable Bond) Linker_NHS->Conjugate + Protein-NH₂ Protein_NH2 Protein-NH₂ (e.g., Lysine) NHS NHS (Byproduct) Conjugate->NHS

Caption: Reaction of the NHS ester with a primary amine to form a stable amide bond.

Step 2: Thiol-Reactive Conjugation via Pyridyl Disulfide

Once the linker is attached to the first biomolecule (e.g., an antibody), the pyridyl disulfide group is available to react with a free sulfhydryl (thiol, -SH) group on a second molecule, such as a cytotoxic drug payload.

This reaction is a thiol-disulfide exchange. The incoming thiol attacks one of the sulfur atoms of the pyridyl disulfide group, forming a new, cleavable disulfide bond. This reaction displaces pyridine-2-thione, a chromogenic byproduct that can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

PDS_Reaction Linker_PDS Linker-Pyridyl Disulfide ADC_Conjugate Linker-S-S-Drug (Cleavable Bond) Linker_PDS->ADC_Conjugate + Drug-SH Drug_SH Drug-SH (Thiol group) Thione Pyridine-2-thione (Byproduct, A₃₄₃) ADC_Conjugate->Thione

Caption: Thiol-disulfide exchange reaction forming a cleavable disulfide bond.

Role of the Linker Core: PEG4 and dmBut

The central part of the linker, comprising the PEG4 and dmBut moieties, is crucial for the overall performance of the resulting conjugate.

  • PEG4 Spacer: The four-unit polyethylene glycol chain is hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads. This enhances the overall solubility of the ADC, preventing aggregation and improving its pharmacokinetic properties. The defined length of the PEG4 spacer (approximately 1.4 nm) also provides critical distance between the antibody and the drug, minimizing steric hindrance that could impair antibody binding.

  • dmBut (dimethyl-butyl) Group: The inclusion of two methyl groups on the carbon atom alpha to the disulfide bond provides steric hindrance. This structural feature is a key strategy for enhancing the in vivo stability of the disulfide linker. The bulky methyl groups protect the disulfide bond from premature reduction by circulating thiols like glutathione, minimizing off-target drug release and associated toxicity.

Data Presentation: Reaction Parameters and Stability

The efficiency and stability of the conjugation reactions are dependent on several parameters. The following tables summarize key quantitative data for the reactive moieties.

ParameterNHS Ester ReactionReference(s)
Target Group Primary amines (-NH₂)
Optimal pH Range 7.2 - 8.5
Bond Formed Stable Amide Bond
Competing Reaction Hydrolysis
Half-life of Hydrolysis ~4-5 hours at pH 7.0 (0°C) ~10 minutes at pH 8.6 (4°C)
Recommended Buffers Phosphate, Borate, Bicarbonate, HEPES
Incompatible Buffers Buffers containing primary amines (e.g., Tris, Glycine)

Table 1: Key Parameters for NHS Ester Conjugation.

ParameterPyridyl Disulfide ReactionReference(s)
Target Group Sulfhydryls / Thiols (-SH)
Optimal pH Range 7.0 - 8.0
Bond Formed Cleavable Disulfide Bond (-S-S-)
Monitoring Release of Pyridine-2-thione (absorbance at 343 nm)
Cleavage Condition Reducing agents (e.g., DTT, TCEP, intracellular Glutathione)
Recommended Buffers Phosphate, Borate, Bicarbonate (must be free of thiols)
Linker Stability Enhanced by steric hindrance from adjacent alkyl groups (e.g., dmBut)

Table 2: Key Parameters for Pyridyl Disulfide Conjugation.

Experimental Protocols

The following protocols provide a generalized methodology for a two-step conjugation using a Py-ds-PEG-NHS ester linker to create a protein-drug conjugate. Optimization may be required for specific molecules.

Protocol 1: Conjugation of NHS Ester to an Antibody

This protocol describes the first step: labeling an antibody (or other amine-containing protein) with the linker.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the NHS ester linker in anhydrous DMSO or DMF. Do not store the solution, as the NHS ester is moisture-sensitive and will hydrolyze.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA, pH 7.2). The resulting product is the pyridyl disulfide-activated antibody.

Protocol 2: Conjugation of Activated Antibody to a Thiol-Containing Payload

This protocol describes the second step: conjugating the activated antibody with a thiol-containing drug.

Materials:

  • Pyridyl disulfide-activated antibody (from Protocol 1).

  • Thiol-containing payload.

  • Reaction buffer (e.g., PBS with EDTA, pH 7.2-8.0).

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent and add it to the solution of the activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

  • Incubation: Allow the reaction to proceed for 8 to 18 hours at room temperature or 4°C with gentle mixing.

  • Monitoring (Optional): The progress of the conjugation can be monitored by measuring the absorbance of the solution at 343 nm, which corresponds to the released pyridine-2-thione byproduct.

  • Purification: Purify the final ADC conjugate to remove excess payload and reaction byproducts. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two-step conjugation process.

Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation A1 Prepare Antibody in Amine-Free Buffer (pH 7.2-7.4) A3 Combine & Incubate (30-60 min, RT) A1->A3 A2 Dissolve Linker in DMSO/DMF A2->A3 A4 Purify via Desalting Column A3->A4 A5 Activated Antibody (Linker-Py-ds) A4->A5 B1 Combine Activated Antibody with Thiol-Payload (pH 7.2-8.0) A5->B1 Proceed to Step 2 B2 Incubate (8-18 h, RT or 4°C) B1->B2 B3 Purify Final ADC (e.g., SEC) B2->B3 B4 Final ADC Conjugate B3->B4

Caption: A two-step workflow for creating an Antibody-Drug Conjugate (ADC).

Conclusion

The this compound is a highly engineered crosslinker that provides researchers with a robust method for developing advanced bioconjugates. By understanding the specific mechanism of each of its functional components—the amine-reactive NHS ester, the sterically-hindered and cleavable pyridyl disulfide, and the solubilizing PEG4 spacer—drug development professionals can rationally design ADCs and other targeted therapeutics with enhanced stability and efficacy. The protocols and data provided in this guide serve as a foundational resource for the successful application of this powerful bioconjugation reagent.

An In-Depth Technical Guide to Py-ds-dmBut-amido-PEG4-NHS Ester for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches provided more specific information regarding the components and general mechanisms of disulfide-containing ADC linkers. I now have a better understanding of the role of the disulfide bond in cleavable linkers and the general process of drug release triggered by the reducing environment within tumor cells, particularly the high concentration of glutathione (B108866) (GSH). The searches also yielded some general protocols for conjugating NHS esters to antibodies.

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the drug, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This technical guide focuses on the This compound , a cleavable linker designed for the development of next-generation ADCs.

The this compound features several key components that contribute to its utility in ADC development:

  • Pyridyl-disulfide (Py-ds): A cleavable moiety that is stable in systemic circulation but is susceptible to cleavage in the reducing environment of the tumor microenvironment and within the cell.

  • Dimethyl-butyrate (dmBut): This sterically hindering group adjacent to the disulfide bond enhances the linker's stability, preventing premature drug release in the bloodstream.

  • Amido-PEG4: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer that improves the solubility and pharmacokinetic properties of the resulting ADC.

  • NHS ester: An amine-reactive group that facilitates the covalent conjugation of the linker to lysine (B10760008) residues on the monoclonal antibody.

This guide provides a comprehensive overview of the properties, application, and characterization of ADCs developed using the this compound linker.

Core Properties and Mechanism of Action

The this compound linker is designed for controlled drug release at the target site. Its mechanism of action is predicated on the differential redox potential between the bloodstream and the intracellular environment of tumor cells.

Key Physicochemical and Performance Data (Representative)

PropertyValueSignificance in ADC Development
Molecular Formula C₂₆H₃₉N₃O₉S₂Defines the exact chemical composition.
Molecular Weight 601.73 g/mol Important for calculating molar equivalents in conjugation reactions.
Plasma Half-life of ADC ~150 - 200 hoursThe sterically hindered disulfide bond contributes to high plasma stability, minimizing off-target toxicity.
Cleavage Rate in presence of 1 mM GSH ~0.5 - 1.5 h⁻¹Represents the rate of drug release in the reducing intracellular environment.
Achievable Drug-to-Antibody Ratio (DAR) 2 - 8Allows for the generation of ADCs with varying levels of drug loading.
Solubility High in aqueous buffersThe PEG4 spacer enhances solubility, reducing the risk of aggregation during formulation.

Note: The quantitative data presented in this table is representative of sterically hindered disulfide linkers and may not be specific to this compound due to the limited availability of public data for this specific molecule.

Mechanism of Drug Release

The disulfide bond in the linker remains stable in the oxidative environment of the bloodstream. Upon internalization of the ADC into a target tumor cell, the higher concentration of reducing agents, particularly glutathione (GSH), facilitates the cleavage of the disulfide bond. This releases the cytotoxic payload, which can then exert its therapeutic effect. The steric hindrance provided by the dimethyl-butyrate group modulates the rate of this cleavage, preventing rapid, uncontrolled drug release and contributing to a wider therapeutic window.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development of ADCs using the this compound linker.

Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the NHS ester reaction.

  • Linker Preparation:

    • Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker solution to the antibody solution. The molar ratio will depend on the desired DAR and the reactivity of the antibody. A typical starting point is a 5 to 10-fold molar excess of linker over the antibody.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours. Protect from light if the payload is light-sensitive.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and other small molecules by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectroscopy.

Method 1: UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • Use a HIC column to separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

  • Integrate the peak areas for each species.

  • The average DAR is calculated as the weighted average of the different DAR species.

In Vitro Stability Assay

This assay evaluates the stability of the ADC in human plasma.

Procedure:

  • Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, analyze the samples by an appropriate method (e.g., ELISA to measure total antibody and LC-MS to measure conjugated antibody) to determine the amount of intact ADC remaining.

  • Calculate the plasma half-life of the ADC.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

Procedure:

  • Plate target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free payload.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value for each compound.

Visualizations

The following diagrams illustrate key concepts and workflows in ADC development with the this compound linker.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (Bloodstream) cluster_tumor_cell Target Tumor Cell ADC ADC with Py-ds-dmBut-amido-PEG4 Linker Stable Stable ADC ADC->Stable High Stability due to Steric Hindrance Receptor Tumor Cell Receptor Stable->Receptor Targeting Internalization Internalization (Endocytosis) Receptor->Internalization Binding Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Disulfide Cleavage Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Therapeutic Effect GSH Glutathione (GSH) GSH->Payload_Release

Caption: Mechanism of action of an ADC with a cleavable disulfide linker.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (in amine-free buffer) Conjugation Conjugation Reaction (Lysine Amidation) mAb->Conjugation Linker This compound (dissolved in DMSO/DMF) Linker->Conjugation Quenching Quenching (e.g., with Glycine) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (DAR, Stability, Potency) Final_ADC->Characterization

Caption: General workflow for ADC synthesis and characterization.

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite assembly is the linker, a chemical bridge that connects the antibody to the cytotoxic payload. The linker's properties are paramount to the ADC's success, governing its stability in circulation and the efficiency of payload release at the tumor site.[][2] Cleavable linkers are a predominant class of these critical components, engineered to unleash the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[][2][3] This design aims to widen the therapeutic window by maximizing antitumor efficacy while minimizing systemic toxicity.[4]

This technical guide provides a comprehensive exploration of the core principles, mechanisms, and characterization of cleavable linkers in ADCs. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the design and evaluation of next-generation cancer therapeutics.

Core Principles of Cleavable Linkers

The fundamental design principle of a cleavable linker is to maintain a stable covalent bond between the antibody and the payload during systemic circulation in the bloodstream, where the physiological pH is approximately 7.4.[5][6] Upon reaching the tumor, the linker is designed to undergo selective cleavage, triggered by the unique biochemical cues of the tumor microenvironment or the intracellular compartments of cancer cells.[3][7] This targeted release is crucial for preventing premature liberation of the potent cytotoxic agent, which could otherwise lead to severe off-target toxicities.[4]

The ideal cleavable linker should possess the following characteristics:

  • High Plasma Stability: The linker must be sufficiently stable in the bloodstream to ensure that the ADC reaches the target tumor cells intact.[4][7]

  • Efficient Cleavage at the Target Site: Upon exposure to the specific trigger, the linker should cleave rapidly and efficiently to release the payload in its fully active form.

  • Good Solubility and Physicochemical Properties: The linker should not adversely affect the solubility and aggregation propensity of the ADC.[8]

  • Minimal Immunogenicity: The linker and its cleavage byproducts should ideally be non-immunogenic.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are primarily categorized based on their mechanism of cleavage. The three main classes are pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers.

pH-Sensitive (Acid-Labile) Linkers

These linkers are designed to be stable at the neutral pH of the bloodstream (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[5]

  • Hydrazone Linkers: Hydrazones are one of the most well-studied classes of acid-cleavable linkers.[9][10] They are formed by the reaction of a ketone with a hydrazine (B178648) derivative. In the acidic milieu of the lysosome, the hydrazone bond is hydrolyzed, releasing the payload.[5][10] The stability of hydrazone linkers can be modulated by the electronic properties of the ketone precursor.[6] For instance, the hydrazone linker in Gemtuzumab ozogamicin (B1678132) (Mylotarg®) exhibits a hydrolysis rate of only 1.5–2% per day in circulation.[][6]

  • Carbonate and Ester-Based Linkers: These linkers also exhibit pH-dependent hydrolysis. However, simple carbonate and ester linkers often show limited stability in serum. The inclusion of a p-aminobenzyl (PAB) group can significantly enhance their in vivo stability.[3][5]

pH_Sensitive_Cleavage ADC_Circulation ADC in Circulation (pH 7.4) ADC_Endosome ADC in Endosome/Lysosome (pH 4.5-6.5) ADC_Circulation->ADC_Endosome Internalization Payload_Release Payload Release ADC_Endosome->Payload_Release Acid-Catalyzed Hydrazysis

Caption: Mechanism of pH-Sensitive Linker Cleavage.

Enzyme-Cleavable Linkers

These linkers incorporate peptide sequences that are specifically recognized and cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[11]

  • Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) dipeptide is the most widely used enzyme-cleavable linker.[7][11] It is recognized and cleaved by cathepsin B, a lysosomal cysteine protease.[5][11] The Val-Cit linker is often used in conjunction with a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer.[5] Following cleavage of the dipeptide by cathepsin B, the PABC spacer spontaneously decomposes to release the unmodified payload.[5] Val-Cit linkers have demonstrated excellent plasma stability, with half-lives of up to 230 days in human plasma.[6] Other dipeptide sequences like valine-alanine (Val-Ala) have also been successfully employed.[10][11]

  • β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is also found in the tumor microenvironment of some solid tumors.[6][11] This allows for both intracellular and extracellular payload release.

Caption: Mechanism of Enzyme-Cleavable Linker Cleavage.

Glutathione-Sensitive (Reductively Cleavable) Linkers

These linkers utilize the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[9][10]

  • Disulfide Linkers: Disulfide bonds are stable in the oxidative environment of the bloodstream but are readily cleaved by the high intracellular concentrations of glutathione.[9][10] This reductive cleavage releases the payload, often as a thiol-containing active metabolite. The stability of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond. For example, α-methyl substitution can increase stability and resistance to disulfide exchange reactions in plasma.[10]

Glutathione_Sensitive_Cleavage ADC_Extracellular ADC in Extracellular Space (Low GSH) ADC_Intracellular ADC in Cytoplasm (High GSH) ADC_Extracellular->ADC_Intracellular Internalization Payload_Release Payload Release ADC_Intracellular->Payload_Release Disulfide Bond Reduction

Caption: Mechanism of Glutathione-Sensitive Linker Cleavage.

Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables provide a summary of key quantitative data for different cleavable linkers. It is important to note that direct comparisons across studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Cleavable ADC Linkers

Linker TypeLinker ChemistryADC ExamplePlasma Half-life (t½)Reference
pH-Sensitive HydrazoneGemtuzumab ozogamicin~1.5-2% release/day[],[6]
Phenylketone-derived hydrazoneExperimental2 days (human/mouse plasma)[6]
Enzyme-Cleavable Valine-Citrulline (VC)Brentuximab vedotin230 days (human plasma)[6]
Phenylalanine-Lysine (FK)Experimental30 days (human plasma)[6]
Valine-Citrulline (VC)Experimental80 hours (mouse plasma)[6]
Phenylalanine-Lysine (FK)Experimental12.5 hours (mouse plasma)[6]
Glutathione-Sensitive Hindered Disulfide (SPDB)SAR-3419Improved stability over unhindered[10]

Table 2: In Vitro Potency of ADCs with Cleavable Linkers

ADCLinker TypeTarget Cell LineIC50
Brentuximab vedotinEnzyme-Cleavable (Val-Cit)CD30+ Karpas 299~1 ng/mL
Inotuzumab ozogamicinpH-Sensitive (Hydrazone)CD22+ Raji~0.1 ng/mL
Trastuzumab-vc-MMAEEnzyme-Cleavable (Val-Cit)HER2+ SK-BR-3~10 ng/mL

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols for Linker Characterization

Rigorous experimental evaluation is essential for the selection and optimization of cleavable linkers for ADC development. The following sections provide detailed methodologies for key in vitro assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or animal plasma (e.g., from Sprague Dawley rats)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G magnetic beads

  • Enzymatic cleavage solution (if measuring released payload)

  • LC-MS/MS system

Protocol:

  • Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[8]

  • At each time point, take an aliquot of the plasma sample and immediately quench the reaction by diluting it in cold PBS.

  • To measure intact ADC:

    • Isolate the ADC from the plasma using Protein A or Protein G affinity capture.[5]

    • Wash the captured ADC to remove plasma proteins.

    • Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[5] A decrease in DAR over time indicates linker cleavage.

  • To measure released payload:

    • Extract the free payload from the plasma samples using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).

    • Quantify the amount of released payload using a validated LC-MS/MS method.[8]

  • Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma stability profile and half-life of the linker.

Plasma_Stability_Workflow cluster_0 Incubation cluster_1 Analysis Incubate Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction in Cold PBS Timepoints->Quench Capture Isolate ADC using Protein A/G Beads Quench->Capture Wash Wash Captured ADC Capture->Wash LCMS Analyze by LC-MS (Intact ADC or Released Payload) Wash->LCMS

Caption: Experimental Workflow for In Vitro Plasma Stability Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.[7][12]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody (control), and free payload (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the Ag+ and Ag- cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

  • Remove the old medium from the cells and add the diluted test articles to the respective wells. Include untreated control wells.

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the concentration and determine the IC50 (half-maximal inhibitory concentration) value for each test article on both cell lines.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody molecule.

Methods:

  • UV-Vis Spectroscopy: This is a simple and rapid method that relies on the different absorbance maxima of the antibody and the payload.[][9] By measuring the absorbance of the ADC at two wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated using the Beer-Lambert law.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as each payload typically increases the hydrophobicity of the antibody.[9] This method provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis by LC-MS provides a precise measurement of the masses of the different ADC species, from which the DAR distribution and average DAR can be accurately determined.[][9]

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. The choice of linker chemistry—be it pH-sensitive, enzyme-cleavable, or glutathione-sensitive—profoundly influences the stability, efficacy, and safety profile of the resulting ADC. A thorough understanding of their mechanisms of action and the application of robust in vitro and in vivo characterization assays are critical for the successful development of novel and effective antibody-drug conjugates for the treatment of cancer. As our understanding of tumor biology and linker chemistry continues to evolve, so too will the sophistication and efficacy of these life-saving therapeutics.

References

The Pivotal Role of the PEG4 Spacer in Biotinylation Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The high-affinity interaction between biotin (B1667282) and avidin (B1170675)/streptavidin is a cornerstone of modern life sciences, enabling a vast array of applications in protein purification, detection, and targeted drug delivery. The process of attaching biotin to a molecule of interest, known as biotinylation, often employs reagents that incorporate a spacer arm to bridge the biotin and the target molecule. Among these, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the four-unit PEG4 spacer, has become a critical component in the design of advanced bioconjugates like antibody-drug conjugates (ADCs) and PROTACs. This technical guide provides an in-depth examination of the multifaceted role of the PEG4 spacer, detailing its impact on the physicochemical properties, performance, and application of biotinylation reagents.

Core Functions and Physicochemical Advantages of the PEG4 Spacer

The inclusion of a PEG4 spacer in a biotinylation reagent is a strategic design choice that confers several significant advantages, primarily stemming from its unique chemical structure. A PEG4 spacer is a hydrophilic chain composed of four repeating ethylene (B1197577) glycol units.

Enhanced Hydrophilicity and Reduced Aggregation

One of the most significant benefits of the PEG4 spacer is the enhanced water solubility it imparts to the biotinylation reagent and the final bioconjugate. Many therapeutic payloads and proteins have hydrophobic regions that can lead to aggregation in aqueous solutions, potentially reducing efficacy and increasing the risk of an immune response. The hydrophilic PEG4 chain helps to create a protective hydration layer, which not only improves solubility but also helps prevent the aggregation of biotinylated proteins during storage. This property is especially crucial for labeling cell surface proteins, as the water-soluble, membrane-impermeable reagent remains in the extracellular environment.

Overcoming Steric Hindrance for Optimal Binding

The biotin-binding pockets of avidin and streptavidin are located approximately 9Å below the protein surface. If a biotin molecule is attached too closely to a large protein or surface, steric hindrance can prevent it from efficiently binding to avidin. The PEG4 spacer arm, with a length of approximately 14 nm, provides the necessary spatial separation between the biotin moiety and the conjugated molecule. This flexible extension allows the biotin to access the buried binding sites more effectively, leading to improved assay sensitivity and binding efficiency.

Reduction of Non-Specific Binding

In immunoassays and other detection systems, non-specific binding of proteins to surfaces can be a significant source of background noise and inaccurate results. The hydrophilic and flexible nature of the PEG spacer helps to create a neutral, protein-repellent surface. This "shielding" effect minimizes non-specific hydrophobic and ionic interactions, leading to a significant reduction in background signal and an improved signal-to-noise ratio.

Improved Pharmacokinetics and Stability

In the context of drug development, particularly for ADCs, the PEG4 spacer can improve the pharmacokinetic profile of the bioconjugate. By increasing hydrophilicity and stability, the PEG spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the therapeutic. Furthermore, the hydration shell created by the PEG chain can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.

Impact on Immunogenicity

PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins by masking potential epitopes from the immune system. While PEG itself is generally considered non-immunogenic or weakly immunogenic, it's important to note that anti-PEG antibodies can be elicited, particularly when PEG is conjugated to carriers. However, in many applications, the benefits of reduced protein immunogenicity and aggregation outweigh this potential concern.

Quantitative Impact of PEG Spacers

The advantages conferred by PEG spacers have been quantitatively measured in various studies. The following tables summarize key data points that highlight their impact on performance.

Table 1: Physicochemical Properties of PEG4 Spacers

ParameterValueSource
Spacer Arm Length ~14 Å (1.4 nm)
Nature Hydrophilic, flexible, non-immunogenic
Composition 4 repeating ethylene glycol units

Table 2: Performance Metrics of PEGylated Molecules

MetricObservationFold ChangeSource
Specific vs. Non-Specific Binding PEG-modified hydrogel in immunoassay6-fold ↑ in specific binding, 10-fold ↓ in non-specific binding
Antibody Reactivity TCO-conjugated antibodies with PEG spacer>4-fold increase in reactivity
Immune Response Meningococcal vaccine with PEG spacer3.0-fold increase in PS-specific IgG titers
In Vivo Uptake Radiolabeled ligand with PEG4 vs. non-PEGylated~10-fold reduction in kidney uptake

Key Applications and Workflows

Biotin-PEG4 reagents are instrumental in a wide range of applications, from basic research to clinical development. Their enhanced properties make them ideal for Western blotting, ELISA, immunoprecipitation, flow cytometry, and cell surface labeling. In drug delivery, they are crucial components of ADCs and targeted nanoparticle systems.

Caption: Workflow for labeling and detecting cell surface proteins.

Detailed Experimental Protocols

The following are detailed methodologies for common experiments utilizing NHS-PEG4-Biotin, a reagent that targets primary amines (-NH2) on proteins and other molecules.

Protocol 1: General Protein/Antibody Biotinylation with NHS-PEG4-Biotin

This protocol is optimized for labeling proteins like IgG and typically results in 3-5 biotin molecules per protein, though this can be adjusted by altering the molar excess of the reagent.

A. Materials Required

  • Protein/Antibody solution (1-10 mg/mL)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., Phosphate-Buffered Saline, PBS). Avoid buffers like Tris or glycine (B1666218).

  • NHS-PEG4-Biotin Reagent

  • Anhydrous DMSO or DMF

  • Purification method: Desalting column or dialysis cassette to remove excess non-reacted biotin.

B. Biotinylation Workflow Diagram

Protein_Biotinylation_Workflow prep Step 1: Protein Preparation Buffer exchange protein into amine-free buffer (e.g., PBS, pH 7.5). Adjust concentration to 1-10 mg/mL. reagent Step 2: Reagent Dissolution Immediately before use, dissolve NHS-PEG4-Biotin in DMSO or DMF to a stock concentration (e.g., 10-20 mM). prep->reagent conjugate Step 3: Conjugation Reaction Add a calculated molar excess of biotin reagent to the protein solution. Incubate: 30-60 min at Room Temp OR 2 hours on ice. reagent->conjugate purify Step 4: Purification Remove non-reacted biotin using a desalting column or dialysis. This step is critical to prevent interference in downstream assays. conjugate->purify store Step 5: Storage Store the biotinylated protein under conditions optimal for the non-biotinylated protein (e.g., 4°C short-term, -20°C long-term). purify->store

Caption: Step-by-step workflow for protein biotinylation.

C. Detailed Procedure

  • Protein Preparation : Prepare 0.5-2 mL of your protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the protein is in a buffer containing primary amines like Tris, it must be exchanged into PBS via dialysis or a desalting column.

  • Calculate Reagent Volume : The amount of biotin reagent needed depends on the protein concentration. For a greater degree of labeling, increase the molar excess of biotin to protein.

    • For concentrated solutions (~10 mg/mL), use a ≥12-fold molar excess.

    • For dilute solutions (~2 mg/mL), use a ≥20-fold molar excess.

  • Reagent Preparation : Immediately before use, dissolve the NHS-PEG4-Biotin in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not store the reconstituted reagent, as the NHS-ester moiety readily hydrolyzes.

  • Conjugation : Add the calculated volume of the NHS-PEG4-Biotin stock solution to your protein solution.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification : Remove the excess, non-reacted biotin reagent using a desalting column or by dialyzing against PBS. This is crucial for downstream applications that use avidin.

  • Storage : Store the purified biotinylated protein under the same conditions as the original, unlabeled protein.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol uses the membrane-impermeability of PEGylated biotin reagents to specifically label proteins on the surface of live cells.

A. Procedure

  • Cell Preparation : Wash cells (e.g., ~25 x 10^6 cells/mL) three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any contaminating proteins and amine-containing media.

  • Reagent Preparation : Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in water or PBS.

  • Labeling : Add the biotin reagent to the cell suspension to a final concentration of ~2 mM.

  • Incubation : Incubate for 30 minutes at room temperature. To reduce the internalization of the label, this step can be performed at 4°C.

  • Quenching and Washing : Quench the reaction and remove excess reagent by washing the cells three times with PBS containing a quenching agent like 100 mM glycine or Tris. The cells are now ready for lysis and subsequent analysis (e.g., affinity purification).

Protocol 3: Visualization of the PEG4 Spacer Function

The diagram below illustrates the fundamental role of the PEG4 spacer in mediating the interaction between a biotinylated protein and streptavidin.

Caption: The PEG4 spacer overcomes steric hindrance, enabling biotin to bind effectively.

Conclusion

The PEG4 spacer is far more than an inert linker; it is a multifunctional component that critically enhances the performance of biotinylation reagents. By improving solubility, minimizing steric hindrance, reducing non-specific binding, and favorably

Technical Guide: Py-ds-dmBut-amido-PEG4-NHS Ester for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Py-ds-dmBut-amido-PEG4-NHS ester, a crucial component in the development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the suppliers, chemical properties, a representative experimental protocol for conjugation, and the general mechanism of action for ADCs utilizing this type of linker.

Introduction to this compound

This compound is a cleavable linker used in the synthesis of ADCs.[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker is a critical component that connects the antibody to the cytotoxic payload.

The "Py-ds-dmBut" portion of the name indicates a pyridyl disulfide-containing dimethyl butyrate (B1204436) group. This disulfide bond is designed to be stable in the bloodstream but can be cleaved in the reducing environment of a tumor cell, releasing the cytotoxic payload. The "amido-PEG4" component is a hydrophilic polyethylene (B3416737) glycol spacer that improves solubility and pharmacokinetic properties. The "NHS ester" (N-hydroxysuccinimide ester) is a reactive group that facilitates covalent bonding to primary amines, such as the lysine (B10760008) residues on a monoclonal antibody.

Supplier and Chemical Information

Several chemical suppliers offer this compound. The following table summarizes key information from various suppliers.

SupplierCatalog NumberFormulaMolecular Weight ( g/mol )
DC ChemicalsDC40839C26H39N3O9S2601.73
MedChemExpress (MCE)HY-136157Not SpecifiedNot Specified
TargetMolNot SpecifiedNot SpecifiedNot Specified
Beijing XinHengYan TechnologyA1913608Not SpecifiedNot Specified

Experimental Protocol: Representative Antibody Conjugation

While a specific, validated protocol for this compound is not publicly available, the following is a representative experimental workflow for the conjugation of an NHS ester-containing linker to a monoclonal antibody. This protocol is based on established methods for similar ADC linkers and should be optimized for specific antibodies and payloads.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer (e.g., borate (B1201080) or phosphate (B84403) buffer), pH 8.0-8.5

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography, SEC)

  • Characterization instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Conjugation Procedure
  • Antibody Preparation : Dialyze the mAb into the conjugation buffer to remove any amine-containing contaminants and to adjust the pH. Concentrate the mAb to a suitable concentration (typically 5-10 mg/mL).

  • Linker-Payload Preparation : Dissolve the this compound (pre-conjugated to the cytotoxic payload, if applicable) in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction : Add a calculated molar excess of the linker-payload solution to the mAb solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be determined empirically. Gently mix and incubate the reaction at room temperature or 4°C for 1-2 hours.

  • Quenching : Stop the reaction by adding a quenching reagent to consume any unreacted NHS ester.

  • Purification : Purify the resulting ADC from unconjugated linker-payload and other reaction components using a suitable method such as SEC.

  • Characterization : Characterize the purified ADC to determine the DAR, purity, and aggregation state.

Diagrams of Workflow and Mechanism of Action

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for synthesizing an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (pH 8.0-8.5) mAb->Conjugation LinkerPayload Linker-Payload (this compound + Drug) LinkerPayload->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (DAR, Purity) Purification->Characterization FinalADC Purified ADC Characterization->FinalADC Final ADC

Caption: A flowchart of the experimental workflow for ADC synthesis.

Mechanism of Action of a Disulfide-Linked ADC

The diagram below illustrates the proposed mechanism of action for an ADC that utilizes a cleavable disulfide linker like this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) in Circulation TumorCell Tumor Cell with Target Antigen ADC->TumorCell 1. Binding Internalization Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization Lysosome Endosome/Lysosome Internalization->Lysosome 3. Trafficking Cleavage Disulfide Cleavage (e.g., by Glutathione) Lysosome->Cleavage 4. Linker Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease CellDeath Apoptosis / Cell Death PayloadRelease->CellDeath 5. Cytotoxicity

Caption: The mechanism of action of a disulfide-linked ADC.

Conclusion

This compound is a valuable tool for the development of next-generation antibody-drug conjugates. Its cleavable disulfide bond allows for targeted drug release in the tumor microenvironment, potentially leading to improved efficacy and reduced off-target toxicity. The information and representative protocols provided in this guide serve as a starting point for researchers to incorporate this linker into their ADC development programs. It is crucial to empirically optimize conjugation conditions for each specific antibody and payload to achieve the desired therapeutic properties.

References

Methodological & Application

Protocol for Protein Labeling with Py-ds-dmBut-amido-PEG4-NHS Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the covalent labeling of proteins, such as monoclonal antibodies, with the cleavable linker Py-ds-dmBut-amido-PEG4-NHS ester. This reagent is particularly relevant for the development of antibody-drug conjugates (ADCs), where a therapeutic payload is attached to a targeting antibody. The protocol covers all necessary steps from reagent preparation and protein modification to the purification of the resulting conjugate. Furthermore, this guide includes illustrative data on labeling efficiency and diagrams to elucidate the experimental workflow and the intracellular cleavage mechanism of the disulfide-containing linker. This information is intended for researchers, scientists, and drug development professionals working in the fields of bioconjugation, targeted therapeutics, and oncology.

Introduction

This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group. The NHS ester facilitates the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface, forming a stable amide bond. The pyridyl disulfide moiety serves as a cleavable element, which can be reduced in the intracellular environment, releasing the conjugated payload. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The controlled release of cytotoxic agents within tumor cells is a key strategy in targeted cancer therapy, minimizing systemic toxicity.[][2][][4]

The protocol outlined below provides a comprehensive guide for the successful labeling of proteins with this compound.

Materials and Reagents

  • This compound

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Desalting columns (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer or plate reader for protein and dye concentration measurement

Experimental Protocols

Reagent Preparation
  • Protein Solution: The protein should be in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), the protein must be buffer-exchanged into PBS. The protein concentration should be adjusted to 2-10 mg/mL for optimal labeling.[5][6]

  • Linker Stock Solution: this compound is moisture-sensitive and should be stored desiccated at -20°C.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Just before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10 mM. This stock solution should be used immediately and any unused portion discarded.[6][7]

Protein Labeling Procedure
  • pH Adjustment: Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.0-8.5) to the protein solution to achieve a final buffer concentration of approximately 50-100 mM.

  • Initiation of Labeling Reaction: While gently vortexing, add the calculated volume of the 10 mM linker stock solution to the protein solution. The molar ratio of the linker to the protein will influence the degree of labeling (DOL) and should be optimized for each specific application. A starting point is to test a range of molar excess, for example, 5-fold, 10-fold, and 20-fold.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice. Protect the reaction from light if the payload to be attached is light-sensitive.

  • Quenching: Stop the reaction by adding the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any excess NHS ester.

Purification of the Labeled Protein
  • Removal of Unreacted Linker: The unreacted linker and byproducts must be removed from the labeled protein. This is typically achieved using size exclusion chromatography, such as a desalting column (e.g., Sephadex G-25).

  • Column Equilibration: Equilibrate the desalting column with PBS (pH 7.4).

  • Purification: Apply the quenched reaction mixture to the column and elute with PBS. Collect the fractions containing the labeled protein, which will elute first.

  • Concentration and Storage: Pool the fractions containing the purified labeled protein. The concentration of the conjugate can be determined by measuring the absorbance at 280 nm. The purified conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Data Presentation

The degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein molecule, is a critical parameter for the characterization of the conjugate. The DOL can be influenced by several factors, including the molar ratio of linker to protein, protein concentration, pH, and reaction time.

Table 1: Illustrative Degree of Labeling (DOL) at Various Molar Ratios

Molar Ratio (Linker:Protein)Protein Concentration (mg/mL)Reaction Time (hours)Temperature (°C)Illustrative DOL
5:152252-3
10:152254-6
20:152256-8

Note: This data is for illustrative purposes and the optimal conditions and resulting DOL should be determined empirically for each specific protein and application.

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the protein labeling protocol.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Protein in Amine-Free Buffer adjust_ph Adjust pH to 8.0-8.5 prep_protein->adjust_ph prep_linker Dissolve Linker in DMSO/DMF add_linker Add Linker to Protein prep_linker->add_linker adjust_ph->add_linker incubate Incubate (1-2h at RT) add_linker->incubate quench Quench with Tris Buffer incubate->quench desalt Size Exclusion Chromatography quench->desalt collect Collect Labeled Protein desalt->collect analyze Characterize DOL collect->analyze store Store at 4°C or -20°C analyze->store

Caption: Experimental workflow for protein labeling.

Mechanism of Intracellular Cleavage

The disulfide bond within the this compound linker is designed to be stable in the bloodstream but is susceptible to cleavage in the reducing environment inside a cell, primarily due to the high concentration of glutathione (B108866) (GSH).[][2][]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (High Glutathione) ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Cleavage Disulfide Bond Cleavage ADC->Cleavage Internalization Payload Released Payload Cleavage->Payload Reduction by GSH

Caption: Intracellular cleavage of the disulfide linker.

References

Application Notes and Protocols for Py-ds-dmBut-amido-PEG4-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction of Py-ds-dmBut-amido-PEG4-NHS ester with primary amines. This process is central to the synthesis of antibody-drug conjugates (ADCs) and other targeted biotherapeutics, where the precise and efficient conjugation of a payload to a biomolecule is paramount. The following sections detail the principles of the reaction, optimal conditions, and a step-by-step protocol for successful conjugation.

Introduction to this compound

This compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1][2] It features a pyridyl disulfide group for reversible conjugation to thiols, a dimethyl-butyl-amido spacer, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4][5] The integrated PEG4 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[6][7]

Principle of the Reaction

The core of the conjugation process is the nucleophilic acyl substitution reaction between the NHS ester of the linker and a primary amine on the target molecule.[5][8] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][5]

A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which renders the linker inactive.[3][9][10][11] The rate of this hydrolysis is significantly influenced by the pH of the reaction buffer.[4][12][13] Therefore, optimizing the reaction conditions is crucial to maximize the yield of the desired conjugate while minimizing hydrolysis of the NHS ester.

Optimizing Reaction Conditions

The efficiency of the coupling reaction between this compound and a primary amine is dependent on several key parameters: pH, buffer composition, temperature, reaction time, and molar ratio of reactants.

Table 1: Recommended Reaction Parameters for NHS Ester Coupling with Primary Amines
ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH is a compromise between amine reactivity and NHS ester stability. At lower pH, the amine is protonated and less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly.[3][4][12][14]
Buffers Phosphate, Borate, Bicarbonate/Carbonate, HEPESBuffers should be free of primary amines, such as Tris, which will compete with the target molecule for reaction with the NHS ester.[3][4][15][16]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester, especially for longer incubation times.[17][18]
Reaction Time 30 minutes to 4 hoursThe optimal time depends on the reactivity of the specific amine and the desired degree of labeling.[3][17][18] Reactions can be run overnight at 4°C.[4][14]
Molar Excess of NHS Ester 5- to 20-foldA molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.[4]
Solvent for NHS Ester Anhydrous DMSO or DMFThe this compound should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture.[3][5][14]
Table 2: Influence of pH on NHS Ester Reaction
pH LevelEffect on Primary AmineEffect on NHS EsterOverall Reaction Efficiency
< 7.0 Predominantly protonated (-NH3+), non-nucleophilicRelatively stableLow, due to poor amine reactivity.[4]
7.2 - 8.5 Increasing concentration of deprotonated, reactive amine (-NH2)Manageable rate of hydrolysisOptimal range for conjugation. [3][12][14]
> 8.5 Highly reactiveRapid hydrolysis, leading to inactivation.[4][12]Decreased, due to significant hydrolysis of the NHS ester.[3][13]

Experimental Protocol

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. It is recommended to perform small-scale trial reactions to optimize the conditions for each specific application.[4]

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5.[4][14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4][5][14]

  • Desalting column or dialysis equipment for purification.[4][5]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[4]

    • Ensure the buffer is free of any primary amines.[4][15][16] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[4][5]

    • The concentration will depend on the desired molar excess for the reaction.

  • Reaction:

    • Add the dissolved NHS ester solution to the protein solution while gently vortexing.[14]

    • A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[4]

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][5] The optimal incubation time may vary.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[4]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[4]

  • Purification:

    • Remove the excess, unreacted linker and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4][5]

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution in Amine-Free Buffer reaction Combine Protein and NHS Ester (5-20x Molar Excess) prep_protein->reaction prep_nhs Prepare Fresh NHS Ester Solution in DMSO/DMF prep_nhs->reaction incubation Incubate (1-2h at RT or overnight at 4°C) reaction->incubation quenching Quench Reaction (Tris or Glycine) incubation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification end End Product: Purified Conjugate purification->end start Start start->prep_protein start->prep_nhs

Caption: Experimental workflow for conjugating this compound.

G reactant1 This compound R-C(=O)-O-NHS product Stable Amide Bond Protein-NH-C(=O)-R reactant1->product Aminolysis hydrolysis Hydrolyzed NHS Ester R-COOH reactant1->hydrolysis Hydrolysis (competing reaction) reactant2 Primary Amine Protein-NH2 reactant2->product byproduct N-Hydroxysuccinimide NHS-OH product->byproduct water H2O water->hydrolysis

Caption: Reaction of NHS ester with a primary amine, showing the competing hydrolysis.

References

Application Note: A Step-by-Step Guide for Cleaving Disulfide Bonds in Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disulfide bonds are crucial covalent linkages, formed by the oxidation of two cysteine residues, that play a vital role in stabilizing the tertiary and quaternary structures of many proteins.[1][2] For numerous analytical and functional studies, such as mass spectrometry, protein sequencing, and SDS-PAGE, these bonds must be cleaved to unfold the protein into its constituent polypeptide chains.[3][4] This process, known as reduction, is particularly critical when working with labeled proteins, as the choice of reducing agent and reaction conditions can impact the label's integrity and the overall experimental outcome.

This guide provides a comprehensive overview of the common methods for cleaving disulfide bonds in labeled proteins, detailed experimental protocols, and a framework for selecting the appropriate reducing agent for your specific application.

Choosing a Reducing Agent

The selection of a reducing agent is a critical step that depends on the protein of interest, the nature of the attached label, and the requirements of downstream applications. The most commonly used reducing agents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[5][6]

  • Dithiothreitol (DTT): Often called Cleland's reagent, DTT is a powerful and widely used reducing agent.[7] It is effective at neutral to alkaline pH but is prone to oxidation in air, giving it a shorter half-life in solution.[8][9] Its thiol groups can interfere with certain labeling chemistries, such as maleimides.[10][11]

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, odorless, and more stable alternative to DTT.[8][12][13] It is effective over a broad pH range and, being a non-thiol-containing reductant, does not interfere with maleimide-based labeling reactions.[10][12][13] TCEP is also compatible with immobilized metal affinity chromatography (IMAC) as it does not reduce the metal ions.[8][13]

  • β-mercaptoethanol (BME): BME is a volatile and pungent reducing agent often used in sample buffers for gel electrophoresis.[5] It is less potent than DTT and TCEP and is generally used at higher concentrations.

Data Presentation: Comparison of Common Reducing Agents

The table below summarizes the key characteristics of DTT and TCEP to aid in selecting the most suitable agent for your experiment.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-containingThiol-free phosphine
Reducing Power StrongStronger than DTT, irreversible reduction[13]
Effective pH Range Limited to pH > 7[13]Broad, effective at pH 1.5 - 8.5[12][13]
Stability Prone to air oxidation; short half-life in solution[8][9]Highly stable in aqueous solutions, resistant to air oxidation[12][13]
Odor Slight sulfur smell[13]Odorless[8][12][13]
Compatibility Interferes with maleimide (B117702) chemistry; reduces Ni2+ in IMAC columns[9][10][11]Compatible with maleimide chemistry; does not reduce metals in IMAC[8][13]
Common Use SDS-PAGE, general protein reductionMass spectrometry, protein labeling, IMAC purification[8][13]

Experimental Workflow

The general workflow for cleaving disulfide bonds involves reduction of the protein, followed by an optional alkylation step to prevent the re-formation of the bonds, and finally, downstream analysis.

G cluster_workflow General Workflow for Disulfide Bond Cleavage Protein Labeled Protein (with intact S-S bonds) Reduction Step 1: Reduction (e.g., with TCEP or DTT) Protein->Reduction Add Reducing Agent Alkylation Step 2 (Optional): Alkylation (e.g., with IAM or NEM) Reduction->Alkylation Prevents S-S re-formation Analysis Step 3: Downstream Analysis (SDS-PAGE, Mass Spec, etc.) Reduction->Analysis If alkylation is skipped Alkylation->Analysis

Caption: General experimental workflow for protein disulfide bond cleavage.

Experimental Protocols

The following are generalized protocols for disulfide bond reduction. Optimal conditions, such as reagent concentration and incubation time, may need to be determined empirically for each specific protein.

Protocol 1: Reduction using TCEP

This protocol is recommended for applications requiring compatibility with a wide pH range, maleimide chemistry, or IMAC.

Materials:

  • Labeled protein solution in a suitable buffer (e.g., Tris, HEPES). Avoid phosphate (B84403) buffers if possible, as TCEP can be less stable in them at neutral pH.[13]

  • TCEP hydrochloride (TCEP-HCl) solid or a 0.5 M stock solution.

  • Alkylation reagent (optional, see Section 5.0), e.g., Iodoacetamide (IAM).

  • Reaction buffer.

Procedure:

  • Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water) if starting from solid. Note that aqueous solutions of TCEP-HCl are acidic (pH ~2.5).[10][13]

  • Add TCEP to the labeled protein solution to a final concentration typically between 5 and 50 mM.[10]

  • Incubate the reaction mixture at room temperature for 5 to 30 minutes.[12] For proteins with highly stable or inaccessible disulfide bonds, incubation at 37°C may improve efficiency.

  • Proceed directly to your downstream application. TCEP generally does not need to be removed prior to subsequent steps like alkylation.[12][13]

  • If alkylation is required, proceed to the protocol in Section 5.0.

Protocol 2: Reduction using DTT

This protocol is a standard method for applications like preparing samples for SDS-PAGE.

Materials:

  • Labeled protein solution in a buffer with a pH > 7.

  • DTT solid or a 1 M stock solution.

  • Alkylation reagent (optional, see Section 5.0), e.g., Iodoacetamide (IAM).

  • Reaction buffer (pH 7.1 - 8.0 is optimal for DTT).[7]

Procedure:

  • Prepare a fresh 1 M stock solution of DTT in water. It is recommended to make this fresh to avoid loss of potency due to oxidation.[7]

  • Add DTT to the labeled protein solution to a final concentration of 1-10 mM for maintaining a reduced state or 50-100 mM for complete reduction prior to electrophoresis.[7]

  • Incubate the mixture for 15-30 minutes at room temperature.[7] For complete denaturation and reduction, samples can be heated at temperatures from 37°C to 70°C for 5-15 minutes.[7][14][15]

  • If performing alkylation, it must be done after reduction to prevent the re-formation of disulfide bonds.[16] Proceed to the protocol in Section 5.0. DTT must be removed before proceeding with thiol-reactive chemistries like maleimide labeling.[11]

Optional Step: Alkylation of Free Thiols

After reduction, the newly formed free sulfhydryl (-SH) groups can re-oxidize to form disulfide bonds.[1] Alkylation is a chemical modification that caps (B75204) these thiols, preventing their re-oxidation. This step is crucial for applications like peptide mapping by mass spectrometry.[1][16]

Protocol: Alkylation using Iodoacetamide (IAM)

  • Following the reduction step (Protocol 4.1 or 4.2), add a freshly prepared solution of Iodoacetamide (IAM) to the reaction mixture. A 3-fold molar excess of IAM over the total concentration of the reducing agent is recommended.[7]

  • Incubate the reaction in the dark for 30-45 minutes at room temperature.

  • The reaction can be quenched by adding a small amount of DTT or BME if excess IAM needs to be removed.

  • The alkylated protein is now ready for buffer exchange, digestion, or other downstream analyses.

Quantification of Disulfide Bond Cleavage

The efficiency of the reduction reaction can be quantified by measuring the number of free sulfhydryl groups before and after the reaction using Ellman's reagent (DTNB).[1]

Principle: DTNB reacts with free thiol groups to produce a yellow-colored compound (TNB²⁻) that has a maximum absorbance at 412 nm.[1]

  • Measure the baseline free thiols in the native, non-reduced protein sample.

  • After the reduction protocol, add DTNB to the sample.

  • The increase in absorbance at 412 nm corresponds to the newly formed thiols from the cleaved disulfide bonds.

  • By comparing the initial and final measurements, the number of cleaved disulfide bonds can be calculated.[1]

Decision-Making Guide

The choice of reducing agent is critical for experimental success. The following decision tree provides guidance on selecting between TCEP and DTT based on common experimental parameters.

G cluster_decision Decision Tree: Choosing a Reducing Agent q1 Downstream application involves maleimide chemistry or IMAC? q2 Is the working pH < 7.0? q1->q2 No tcep_node Use TCEP (Odorless, stable, broad pH range) q1->tcep_node Yes q2->tcep_node Yes dtt_node Use DTT (Standard for SDS-PAGE, cost-effective) q2->dtt_node No

Caption: Decision tree for selecting a suitable reducing agent.

References

Applications of PEGylated Biotinylation Reagents in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylated biotinylation reagents are powerful tools in modern life science research and drug development. These reagents combine the high-affinity interaction of biotin (B1667282) and avidin (B1170675)/streptavidin with the beneficial properties of Polyethylene Glycol (PEG). The PEG linker enhances the solubility of biotinylated molecules, reduces steric hindrance for biotin-avidin binding, minimizes non-specific interactions, and can decrease the immunogenicity of the labeled molecule.[1][2] This unique combination of features makes PEGylated biotinylation reagents indispensable for a wide range of applications, from targeted drug delivery to sensitive immunoassays.

These application notes provide an overview of key applications of PEGylated biotinylation reagents, complete with detailed experimental protocols and supporting data.

Key Advantages of PEGylated Biotinylation Reagents

The incorporation of a PEG spacer arm into biotinylation reagents offers several advantages over traditional, non-PEGylated counterparts:

  • Increased Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of both the reagent and the resulting biotinylated molecule, which is particularly beneficial for proteins that are prone to aggregation.[3]

  • Reduced Steric Hindrance: The flexible PEG linker acts as a spacer, minimizing steric hindrance and allowing for more efficient binding of the biotin moiety to streptavidin or avidin.

  • Minimized Non-Specific Binding: The "stealth" properties of PEG reduce non-specific binding of the biotinylated molecule to surfaces and other proteins, leading to lower background signals in assays.[4]

  • Reduced Immunogenicity: For in vivo applications, PEGylation can shield the biotinylated molecule from the host's immune system, reducing its immunogenicity.[5]

  • Improved Pharmacokinetics: In drug delivery, PEGylation can increase the hydrodynamic size of the drug conjugate, prolonging its circulation time by reducing renal clearance.[5][]

Applications and Protocols

Protein Biotinylation for Immunoassays and Affinity Purification

Biotinylation of proteins, such as antibodies, is a fundamental technique for their detection and purification. PEGylated biotin-NHS esters are commonly used to label primary amines on proteins.

Materials:

  • Antibody to be biotinylated (in an amine-free buffer like PBS)

  • NHS-PEG-Biotin (e.g., Biotin-PEG4-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the antibody at a concentration of 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).[2] If the antibody is in a buffer containing primary amines (like Tris), perform buffer exchange into PBS.

  • Biotinylation Reagent Preparation:

    • Allow the vial of NHS-PEG-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, prepare a 10 mM stock solution of NHS-PEG-Biotin in anhydrous DMSO or DMF. For example, dissolve 5.9 mg of Biotin-PEG4-NHS (MW ~589 g/mol ) in 1 mL of DMSO.[1]

  • Biotinylation Reaction:

    • Add a 10-20 fold molar excess of the NHS-PEG-Biotin stock solution to the protein solution.[2] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-ester. Incubate for 15-30 minutes at room temperature.[7]

  • Purification of Biotinylated Antibody:

    • Remove unreacted biotinylation reagent using a desalting column or by dialysis against PBS.[1] This step is crucial to prevent interference in downstream applications.

  • Quantification of Biotinylation (Optional but Recommended):

    • Determine the degree of biotin incorporation using a method like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a commercially available biotin quantification kit.[1][8]

G Workflow for Antibody Biotinylation and Purification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Antibody in Amine-Free Buffer biotinylation Incubate Antibody with NHS-PEG-Biotin protein_prep->biotinylation reagent_prep Prepare NHS-PEG-Biotin Stock Solution reagent_prep->biotinylation quenching Quench Reaction with Amine-Containing Buffer biotinylation->quenching purification Purify via Desalting Column or Dialysis quenching->purification quantification Quantify Biotin Incorporation (e.g., HABA Assay) purification->quantification final_product Store Biotinylated Antibody quantification->final_product

Caption: A schematic workflow for the biotinylation of antibodies using NHS-PEG-Biotin reagents.

Targeted Drug Delivery using PEGylated Biotinylated Liposomes

PEGylated, biotinylated liposomes are versatile nanocarriers for targeted drug delivery. The DSPE-PEG-Biotin lipid is incorporated into the liposome (B1194612) formulation, where the DSPE anchors into the lipid bilayer, the PEG provides a hydrophilic shield, and the biotin serves as a targeting ligand for cells overexpressing biotin receptors.[9]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Biotin

  • Doxorubicin (B1662922) HCl

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Biotin in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).[10]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Drug Loading:

    • Dissolve doxorubicin HCl in the hydration buffer.

    • Hydrate the lipid film with the doxorubicin solution by vortexing above the lipid transition temperature. This forms multilamellar vesicles (MLVs).[10]

  • Liposome Sizing:

    • Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles of a uniform size.[10]

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[10]

Treatment GroupTumor Volume ReductionReference
Control-[11]
Non-targeted Nanoparticle2.3-fold[11]
Biotin-PEG-Nanoparticle3.8-fold[11]
Cell Surface Protein Labeling

PEGylated biotinylation reagents that are membrane-impermeable, such as Sulfo-NHS-PEG-Biotin, are ideal for labeling proteins on the surface of living cells. This is a key technique for studying protein trafficking, receptor internalization, and identifying cell-surface proteomes.

Materials:

  • Cultured cells in a petri dish

  • Ice-cold PBS

  • Sulfo-NHS-PEG-Biotin

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer

Procedure:

  • Cell Preparation:

    • Wash cultured cells three times with ice-cold PBS to remove media components and to slow down metabolic processes.[8]

  • Biotinylation:

    • Prepare a fresh solution of Sulfo-NHS-PEG-Biotin (e.g., 0.5 mg/mL) in ice-cold PBS.

    • Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle rocking.[8]

  • Quenching:

    • Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction.[8]

  • Cell Lysis and Downstream Analysis:

    • Lyse the cells in a suitable lysis buffer.

    • The biotinylated surface proteins can now be isolated using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.

Biotinylated ligands or nanoparticles can be internalized by cells through receptor-mediated endocytosis, often involving clathrin-coated pits or caveolae-dependent pathways.[12][13]

G Biotin Receptor-Mediated Endocytosis Pathway cluster_membrane Cell Membrane cluster_internalization Internalization cluster_fate Intracellular Fate ligand Biotin-PEG-Ligand binding Ligand-Receptor Binding ligand->binding receptor Biotin Receptor receptor->binding clathrin_pit Clathrin-Coated Pit Formation binding->clathrin_pit caveolae Caveolae-Mediated Uptake binding->caveolae endosome Early Endosome clathrin_pit->endosome caveolae->endosome lysosome Lysosomal Degradation endosome->lysosome Degradation Pathway recycling Recycling to Membrane endosome->recycling Recycling Pathway

Caption: A simplified diagram of biotin receptor-mediated endocytosis.

Quantitative Data Summary

The use of PEGylated biotinylation reagents leads to measurable improvements in various experimental parameters.

Table 1: Effect of PEG Chain Length on Binding Affinity and Stoichiometry with Avidin

PEG Molecular Weight ( g/mol )Equilibrium Dissociation Constant (M)Stoichiometry (Biotin:Avidin)Reference
0 (Free Biotin)~10⁻¹⁵4:1[14]
588~10⁻⁸4:1[14]
3400~10⁻⁸4:1[14]
5000~10⁻⁸1:1[14]

Table 2: Pharmacokinetic Parameters of Methotrexate-Loaded Chitosan (B1678972) Nanoparticles with Different PEG Chain Lengths

PEG Molecular Weight (Da)AUC₀₋₇₂ h (µg·h/mL)Reference
0 (Unmodified)~20[13]
750~35[13]
2000~50[13]
5000~65[13]

Conclusion

PEGylated biotinylation reagents offer significant advantages for a multitude of research applications. By enhancing solubility, reducing non-specific binding, and improving in vivo performance, these reagents enable more sensitive and reliable results in immunoassays, protein purification, cell biology studies, and targeted drug delivery. The protocols and data presented here provide a foundation for researchers to effectively incorporate these versatile tools into their experimental workflows.

References

Application Notes and Protocols for Py-ds-dmBut-amido-PEG4-NHS Ester in Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Py-ds-dmBut-amido-PEG4-NHS ester is a specialized chemical linker designed for the conjugation of molecules to primary amines on proteins and other biomolecules.[1][2][3][4] Its structure incorporates a terminal N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG4) spacer, and a cleavable disulfide bond, making it particularly valuable in the field of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic applications.[1][2] The NHS ester facilitates covalent attachment to lysine (B10760008) residues on cell surface proteins, while the PEG4 spacer enhances solubility and reduces steric hindrance. The cleavable disulfide bond allows for the release of conjugated payloads within the reducing environment of the cell, a critical feature for drug delivery systems.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for the labeling of cell surface proteins.

Chemical Properties and Specifications

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C26H39N3O9S2[1]
Molecular Weight 601.73 g/mol [1]
Purity > 90%[5]
Storage Conditions Store at -20°C, protected from moisture[6][7]
Solubility Soluble in DMSO and DMF[7][8]
Reactive Group N-hydroxysuccinimide (NHS) ester[9][10]
Spacer Arm PEG4 (Polyethylene glycol, 4 units)[1][2]
Cleavability Cleavable disulfide bond[1][2]

Principle of Reaction

The fundamental principle behind the application of this compound in cell surface protein labeling is the reaction of the NHS ester with primary amines.[9][10] Primary amines (-NH2) are readily available on the cell surface through the side chains of lysine residues and the N-termini of proteins. The NHS ester reacts with these nucleophilic primary amines to form a stable and covalent amide bond.[9] This reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and more reactive.[9] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine (B1666218), as they will compete with the target proteins for the NHS ester.[7][9]

reagent This compound product Labeled Cell Surface Protein (stable amide bond) reagent->product reacts with protein Cell Surface Protein (with primary amine -NH2) protein->product nhs NHS leaving group product->nhs releases

Caption: Reaction of this compound with a cell surface protein.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in cell surface protein labeling. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: General Cell Surface Protein Labeling

This protocol describes the basic steps for labeling cell surface proteins on either adherent or suspension cells.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

  • Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

  • Cells of interest (adherent or in suspension)

  • Ice

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells to the desired confluency in a culture plate.

    • For suspension cells, harvest and wash the cells with ice-cold PBS.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the reagent by dissolving it in anhydrous DMSO or DMF. This stock solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Wash the cells three times with ice-cold, amine-free PBS (pH 8.0).

    • Resuspend the cells at a concentration of approximately 1 x 10^7 cells/mL in ice-cold PBS (pH 8.0).

    • Add the this compound stock solution to the cell suspension to achieve a final concentration in the range of 0.1-1 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction on ice for 30 minutes with gentle agitation.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM.

    • Incubate for 10 minutes on ice.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted reagent and quenching buffer.

  • Downstream Applications:

    • The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or protein extraction for further analysis.

start Start: Prepare Cells reagent_prep Prepare fresh this compound stock solution start->reagent_prep labeling Incubate cells with reagent on ice reagent_prep->labeling quench Quench reaction with glycine or Tris buffer labeling->quench wash Wash cells to remove excess reagent quench->wash end Proceed to downstream analysis wash->end Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker This compound Linker->ADC Drug Drug Payload Drug->ADC

References

Buffer Conditions for Successful N-Hydroxysuccinimide (NHS) Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules through the formation of stable amide bonds with primary amines. The success of this powerful technique is critically dependent on maintaining optimal reaction conditions, with the buffer environment playing a pivotal role. These application notes provide a detailed guide to understanding and implementing the ideal buffer conditions for successful and efficient NHS ester conjugation reactions.

The Critical Role of Buffer Conditions

The efficiency of NHS ester conjugation is a delicate balance between two competing reactions: the desired reaction with primary amines and the undesirable hydrolysis of the NHS ester. The buffer composition and pH dictate the rates of both of these reactions, ultimately determining the yield and specificity of the final conjugate.

Key Parameters to Control:
  • pH: This is the most critical factor. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended for maximal efficiency.[1][2][3][][5][6] At a lower pH, primary amines (like the ε-amino group of lysine (B10760008) residues) are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[3] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically, leading to a significant reduction in the amount of active reagent available for conjugation.[2][3][7]

  • Buffer Composition: It is imperative to use buffers that are free of primary amines.[1][2][5][8][9] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines that will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency and the formation of unwanted side products.[5][10]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous environments, a reaction that is significantly accelerated at higher pH. The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[2][7] This underscores the importance of preparing NHS ester solutions immediately before use and carefully controlling the reaction time.

Quantitative Data Summary

The following tables summarize the key quantitative data related to NHS ester stability and recommended buffer conditions for successful conjugation.

Parameter Recommended Condition Reference(s)
Optimal pH Range 7.2 - 8.5[2][][5][6][11][12]
Recommended Starting pH 8.3 - 8.5[1][5][6][13]
Compatible Buffers Phosphate-Buffered Saline (PBS), Carbonate-Bicarbonate, HEPES, Borate[2][5][11][12]
Incompatible Buffers Tris, Glycine, or any buffer containing primary amines[1][2][5][8][9][10]
NHS Ester Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][5][13][14]
pH Temperature (°C) Approximate Half-life of NHS Ester Reference(s)
7.004 - 5 hours[2][7]
8.6410 minutes[2][7]

Experimental Protocols

This section provides detailed methodologies for a typical NHS ester conjugation to a protein.

Materials:
  • Protein or other amine-containing biomolecule

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, crosslinker)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3[1][13]

  • NHS Ester Solvent: Anhydrous DMSO or DMF[1][5]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5[2][6][15]

  • Desalting column or dialysis cassette for purification

Protocol for Protein Labeling with an NHS Ester:
  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free reaction buffer. This can be achieved by dialysis, gel filtration, or using a desalting column.[5][10]

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5][13] Higher protein concentrations can improve conjugation efficiency by favoring the bimolecular reaction over the competing hydrolysis of the NHS ester.[5]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[8][15] It is crucial to allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5][8]

  • Conjugation Reaction:

    • Add the calculated amount of the NHS ester stock solution to the protein solution. A molar excess of the NHS ester (typically 5- to 20-fold) is generally used.[8] The optimal molar ratio should be determined empirically for each specific protein and label.

    • Mix the reaction gently by vortexing or inversion.[1][13]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][2][13] If using a fluorescent dye, protect the reaction from light.[6]

  • Quenching the Reaction (Optional but Recommended): To stop the conjugation reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 20-50 mM.[6][16] Incubate for an additional 15-30 minutes at room temperature.[15][16]

  • Purification: Remove excess, unreacted NHS ester and byproducts (such as N-hydroxysuccinimide) from the conjugated protein. This is typically achieved using a desalting column, gel filtration chromatography, or dialysis.[1][5][13]

Visualizing the Process and Logic

The following diagrams illustrate the key chemical reaction, the experimental workflow, and the logical considerations for optimizing NHS ester conjugation.

G NHS Ester Conjugation Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction NHS_Ester NHS Ester (Electrophile) Amide_Bond Stable Amide Bond -CO-NH- NHS_Ester->Amide_Bond + Primary_Amine Primary Amine (Nucleophile) -NH2 Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Leaving Group NHS_Ester_Hydrolysis NHS Ester Hydrolyzed_Ester Inactive Carboxylate NHS_Ester_Hydrolysis->Hydrolyzed_Ester + Water Water (H2O) Water->Hydrolyzed_Ester

Caption: Chemical reaction of NHS ester with a primary amine.

G Experimental Workflow for NHS Ester Conjugation Start Start Buffer_Exchange 1. Buffer Exchange (if necessary) Start->Buffer_Exchange Prepare_Protein 2. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Buffer_Exchange->Prepare_Protein Prepare_NHS_Ester 3. Prepare NHS Ester Solution (Freshly made in anhydrous DMSO/DMF) Prepare_Protein->Prepare_NHS_Ester Conjugation 4. Conjugation Reaction (RT for 1-4h or 4°C overnight) Prepare_NHS_Ester->Conjugation Quench 5. Quench Reaction (Optional, with Tris or Glycine) Conjugation->Quench Purification 6. Purification (Desalting column, dialysis) Quench->Purification End End Purification->End

Caption: Step-by-step experimental workflow.

G Decision Tree for Optimal Buffer Conditions pH_Check Is the pH between 7.2 and 8.5? pH_Good pH is optimal pH_Check->pH_Good Yes pH_Bad Adjust pH pH_Check->pH_Bad No Buffer_Check Is the buffer amine-free? pH_Good->Buffer_Check pH_Bad->pH_Check Re-check Buffer_Good Buffer is compatible Buffer_Check->Buffer_Good Yes Buffer_Bad Perform buffer exchange Buffer_Check->Buffer_Bad No Proceed Proceed with Conjugation Buffer_Good->Proceed Buffer_Bad->Buffer_Check Re-check

Caption: Logic for selecting the right buffer conditions.

References

Downstream Applications of Proteins Labeled with Py-ds-dmBut-amido-PEG4-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Py-ds-dmBut-amido-PEG4-NHS ester is a cutting-edge chemical linker designed for the development of Antibody-Drug Conjugates (ADCs). ADCs are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

This linker features three key components:

  • An N-Hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines (such as lysine (B10760008) residues) on the surface of antibodies to form stable amide bonds.

  • A pyridyl-disulfide (Py-ds) moiety containing a sterically hindered dimethyl-butyl (dmBut) group. This disulfide bond is designed to be stable in the bloodstream but is readily cleaved by the high concentration of intracellular reducing agents like glutathione, ensuring targeted release of the payload inside the cancer cell.

  • A hydrophilic polyethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting ADC.

These application notes provide a comprehensive overview of the downstream applications of proteins, primarily antibodies, labeled with this compound. Detailed protocols for the synthesis and evaluation of a representative ADC are provided below.

Core Application: Development of Antibody-Drug Conjugates (ADCs)

The principal application of this linker is the conjugation of a cytotoxic payload to a tumor-targeting antibody. The resulting ADC is designed to circulate stably in the bloodstream, bind to a specific antigen on the surface of cancer cells, and become internalized. Following internalization, the disulfide bond in the linker is cleaved in the reducing environment of the cell, releasing the cytotoxic payload and inducing cell death.

A representative example is the conjugation of the anti-cancer drug Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, to an antibody targeting a tumor-associated antigen such as HER2.

Mechanism of Action of a Representative ADC

The following diagram illustrates the general mechanism of action for an ADC constructed with the this compound linker.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC ADC in Circulation (Linker Intact) Antigen Tumor Antigen (e.g., HER2) ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Receptor-Mediated Endosome Endosome/Lysosome Internalization->Endosome Payload_Release Payload Release (Disulfide Cleavage by Glutathione) Endosome->Payload_Release 3. Intracellular Trafficking Apoptosis Apoptosis (Cell Death) Payload_Release->Apoptosis 4. Payload Induces Bystander_Effect Bystander Killing Payload_Release->Bystander_Effect 5. Payload Diffusion Bystander_Cell Neighboring Antigen-Negative Cell Bystander_Effect->Bystander_Cell

General mechanism of action for an antibody-drug conjugate.

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of a representative ADC using this compound and the subsequent in vitro assays to characterize its function. The quantitative data presented are representative values based on typical results for similar ADCs and should be used for illustrative purposes.

Protocol 1: Synthesis and Characterization of a Representative ADC (e.g., anti-HER2-MMAE)

This protocol describes the conjugation of a payload with a maleimide (B117702) group (e.g., MMAE) to the Py-ds-dmBut-amido-PEG4-linker, followed by conjugation to an antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Payload Conjugation cluster_2 Step 3: Antibody Labeling cluster_3 Step 4: Purification and Characterization Antibody_Prep Prepare Antibody in Reaction Buffer (e.g., PBS, pH 7.4) Antibody_Labeling React Antibody with Linker-Payload (Molar Excess of Linker-Payload) Antibody_Prep->Antibody_Labeling Linker_Payload_Reaction React this compound with amine-containing payload Linker_Payload_Reaction->Antibody_Labeling Quenching Quench Reaction (e.g., with Tris or Glycine) Antibody_Labeling->Quenching Purification Purify ADC (e.g., Size-Exclusion Chromatography) Quenching->Purification Characterization Characterize ADC (UV-Vis, LC-MS for DAR) Purification->Characterization

Workflow for the synthesis of an ADC.

Materials:

  • Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris, pH 8.0

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker Activation and Payload Conjugation:

    • Dissolve this compound and an equimolar amount of the amine-containing payload in anhydrous DMSO to a concentration of 10-20 mM.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the linker-payload conjugate.

  • Antibody Labeling:

    • Add a 5-10 fold molar excess of the linker-payload solution in DMSO to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

Application Notes and Protocols for Purifying Proteins Labeled with Py-ds-dmBut-amido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Py-ds-dmBut-amido-PEG4-NHS ester is a heterobifunctional, cleavable crosslinker commonly utilized in the development of bioconjugates, such as antibody-drug conjugates (ADCs). This reagent facilitates the covalent attachment of molecules to proteins through a stable amide bond, while incorporating a disulfide bond within its structure. This disulfide linkage is susceptible to cleavage by reducing agents, allowing for the controlled release of the conjugated molecule from the protein. The linker also features a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.

This document provides detailed protocols for the purification of proteins after labeling with this compound, encompassing the initial purification of the conjugate, cleavage of the disulfide bond, and the final purification of the released protein.

Chemical Properties and Reaction Mechanism

The this compound possesses an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface to form a stable amide bond. The core of the linker contains a sterically hindered disulfide bond, which can be selectively cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C26H39N3O9S2[1]
Molecular Weight 601.73 g/mol [1]
Reactivity Amine-reactive (NHS ester)[2]
Cleavability Reducible disulfide bond[2][3]
Labeling and Cleavage Reaction

The labeling process involves the reaction of the NHS ester with a primary amine on the protein, followed by the cleavage of the disulfide bond to release the protein from the conjugated molecule.

cluster_labeling Protein Labeling cluster_cleavage Linker Cleavage Protein Protein-NH2 Labeled_Protein Protein-Linker-Molecule Protein->Labeled_Protein + Linker-Molecule Linker Py-ds-dmBut-amido-PEG4-NHS Reducing_Agent Reducing Agent (e.g., DTT) Cleaved_Protein Protein-SH Reducing_Agent->Cleaved_Protein Cleavage Cleaved_Linker Cleaved Linker-Molecule Labeled_Protein2->Cleaved_Protein Labeled_Protein2->Cleaved_Linker

Protein labeling and cleavage workflow.

Experimental Protocols

Protocol 1: Purification of the Labeled Protein

This protocol describes the removal of excess, unreacted this compound and other small molecule byproducts from the labeling reaction mixture. Size-exclusion chromatography (SEC) is the recommended method for this step.

Materials:

  • Labeled protein solution

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 75, or equivalent)

  • SEC running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • UV detector (280 nm)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Load the labeled protein solution onto the column. The sample volume should not exceed 5% of the total column volume for optimal separation.

  • Elute the protein with the SEC running buffer at a flow rate recommended by the column manufacturer.

  • Monitor the elution profile at 280 nm. The labeled protein will elute in the void volume or early fractions, while the smaller, unreacted labeling reagent will elute later.

  • Collect the fractions corresponding to the protein peak.

  • Pool the fractions containing the purified, labeled protein.

  • Determine the protein concentration and degree of labeling using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).

Table 2: Typical SEC Parameters for Labeled Protein Purification

ParameterValue
Column Type Superdex 75 10/300 GL
Mobile Phase 1x PBS, pH 7.4
Flow Rate 0.5 mL/min
Detection 280 nm
Injection Volume 100 - 500 µL
Expected Elution (Protein) 8 - 12 mL
Expected Elution (Free Linker) 15 - 20 mL
Protocol 2: Cleavage of the Disulfide Linker

This protocol outlines the procedure for cleaving the disulfide bond within the linker to release the protein from the conjugated molecule.

Materials:

  • Purified, labeled protein

  • Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the purified, labeled protein solution, add the reducing agent to a final concentration of 10-50 mM (DTT) or 5-20 mM (TCEP).

  • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • The cleavage reaction can be monitored by analytical techniques such as SDS-PAGE (under non-reducing and reducing conditions) or mass spectrometry to confirm the release of the protein.

Protocol 3: Final Purification of the Cleaved Protein

This protocol describes the separation of the cleaved protein from the cleaved linker, the conjugated molecule, and the reducing agent. A second round of size-exclusion chromatography (SEC) is typically effective.

Materials:

  • Cleavage reaction mixture

  • Size-Exclusion Chromatography (SEC) column (same as in Protocol 1)

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Chromatography system

  • UV detector (280 nm)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Load the cleavage reaction mixture onto the column.

  • Elute the protein with the SEC running buffer.

  • Monitor the elution profile at 280 nm. The cleaved protein will elute as a distinct peak. The cleaved linker fragments and reducing agent will elute later.

  • Collect the fractions corresponding to the purified, cleaved protein peak.

  • Pool the fractions and confirm the purity and identity of the protein using methods such as SDS-PAGE and mass spectrometry.

Experimental Workflow Diagram

Start Start: Labeled Protein Mixture Purify_Labeled Protocol 1: Purify Labeled Protein (SEC) Start->Purify_Labeled Cleavage Protocol 2: Cleave Disulfide Linker (DTT or TCEP) Purify_Labeled->Cleavage Purify_Cleaved Protocol 3: Purify Cleaved Protein (SEC) Cleavage->Purify_Cleaved End End: Purified, Cleaved Protein Purify_Cleaved->End

Overall purification workflow.

Data Presentation and Characterization

The success of each purification step should be monitored by appropriate analytical techniques.

Table 3: Recommended Analytical Techniques for Process Monitoring

StepAnalytical TechniqueExpected Outcome
Post-Labeling SDS-PAGE (non-reducing)Increase in molecular weight of the protein band.
Mass SpectrometryConfirmation of covalent modification and determination of the degree of labeling.
Post-Cleavage SDS-PAGE (reducing vs. non-reducing)Shift in molecular weight back to the unlabeled state under reducing conditions.
Mass SpectrometryDetection of the unmodified protein mass.
Final Product SDS-PAGESingle, pure band corresponding to the target protein.
SEC-HPLCSymmetrical peak indicating a homogenous product.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the purification of proteins labeled with the cleavable linker, this compound. Successful implementation of these methods will enable the isolation of highly pure, released proteins for downstream applications in research, diagnostics, and therapeutic development. It is recommended to optimize reaction conditions and purification parameters for each specific protein and application to achieve the best results.

References

Troubleshooting & Optimization

How to prevent non-specific binding in biotinylation experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent and troubleshoot non-specific binding in your biotinylation experiments.

Troubleshooting Guides & FAQs

Here are some common issues and questions encountered during biotinylation experiments, along with their potential causes and solutions.

Q1: What are the primary causes of high background or non-specific binding in my biotinylation assay?

High background is often a result of one or more of the following factors:

  • Ionic and Hydrophobic Interactions: Proteins and other molecules can non-specifically adhere to solid surfaces (like microplates or beads) or to the streptavidin/avidin (B1170675) itself through weak ionic or hydrophobic forces[1][2].

  • Endogenous Biotin (B1667282): Many biological samples, especially cell and tissue lysates, contain naturally biotinylated proteins (e.g., carboxylases) that can bind to streptavidin, leading to false-positive signals[3][4].

  • Properties of Avidin: Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI), which contributes to its high non-specific binding[3]. Streptavidin, being non-glycosylated, is generally preferred to minimize this issue[3].

  • Contaminated Reagents: Blocking buffers like non-fat dry milk and some preparations of Bovine Serum Albumin (BSA) can contain endogenous biotin, which can interfere with the assay and increase background[3][5][6].

  • Insufficient Blocking: If unoccupied sites on the solid phase are not adequately blocked, the detection reagents can bind directly to these sites[5].

  • Inadequate Washing: Insufficient washing may fail to remove unbound or weakly bound reagents, leading to a higher background signal[7][8].

  • Reagent Concentration: Using excessively high concentrations of the biotinylated antibody or the streptavidin-enzyme conjugate can lead to increased non-specific binding[5][8].

Q2: I'm observing a high background signal. How can I reduce it?

Here are several strategies to lower your background signal:

  • Optimize Your Blocking Buffer:

    • Switch from non-fat dry milk to a high-quality, biotin-free BSA or a specialized commercial blocking buffer[5][8][9]. Casein-based blockers can also provide lower backgrounds in some systems[9].

    • Increase the concentration of the blocking agent or the incubation time to ensure complete saturation of non-specific sites[10].

  • Improve Washing Steps:

    • Increase the number of wash cycles (e.g., from 3-5 to 6-8 washes) and the duration of each wash.

    • Incorporate a non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffer to help disrupt weak, non-specific interactions[8][11][12].

    • Increase the ionic strength of your wash buffer by adding NaCl (up to 0.5 M) to reduce electrostatic interactions[1][3].

  • Choose Streptavidin over Avidin: Whenever possible, use streptavidin instead of avidin to take advantage of its lower non-specific binding properties[3].

  • Titrate Your Reagents: Optimize the concentrations of your biotinylated primary antibody and your streptavidin-enzyme conjugate. Using the lowest concentration that still provides a robust specific signal can significantly reduce background[8].

  • Pre-clear Your Lysate: Before adding your biotinylated probe, incubate your sample with streptavidin-free beads to remove proteins that non-specifically bind to the bead matrix itself[11][13].

Q3: My sample is known to have high levels of endogenous biotin. What can I do?

Endogenous biotin is a common problem, especially in lysates from metabolically active tissues. Here’s how to address it:

  • Avidin/Biotin Blocking Step: Before incubating with your biotinylated antibody, perform a sequential blocking step. First, add free avidin to bind to all endogenous biotin. Then, add free biotin to saturate any remaining biotin-binding sites on the avidin you just added[14][15]. This prevents the endogenous biotin from interacting with your detection streptavidin.

  • Streptavidin Pre-incubation: Before adding your biotinylated probe, incubate your sample with streptavidin-agarose beads to capture and remove endogenous biotinylated proteins[3].

  • Use a Negative Control: Always include a negative control where you do not add the biotinylated antibody but include all other reagents. This will help you determine the contribution of endogenous biotin to your final signal[7].

Q4: Which blocking buffer should I use for my biotinylation experiment?

The choice of blocking buffer is critical and can be application-dependent.

Blocking AgentAdvantagesDisadvantagesRecommended For
Bovine Serum Albumin (BSA) Generally effective, compatible with most systems.Can contain endogenous biotin. Purity varies between suppliers.[5]ELISA, Western Blot, IHC. Preferred for systems using biotin and alkaline phosphatase (AP) labels.[9]
Non-Fat Dry Milk / Casein Inexpensive and effective for many applications.Contains endogenous biotin, which can interfere with biotin-streptavidin systems.[3][6] May also contain phosphoproteins that cross-react with phospho-specific antibodies.Generally not recommended for biotin-based assays, or should be limited to the initial blocking step only.[3]
Fish Gelatin Less likely to cross-react with mammalian antibodies compared to BSA or milk.[9]May not be as effective a blocker as protein-based solutions in all assays.IHC and other applications where cross-reactivity with mammalian proteins is a concern.
Commercial/Proprietary Buffers Optimized for high performance and low background. Often biotin-free.More expensive than standard reagents.High-sensitivity assays or when troubleshooting persistent background issues.

Recommendation: Start with a 1-5% solution of high-purity, biotin-free BSA in a buffered saline solution (like PBS or TBS) with 0.05% Tween-20.

Experimental Protocols

Protocol 1: General Blocking and Washing Procedure for ELISA

This protocol provides a starting point for optimizing blocking and washing to reduce non-specific binding in a 96-well plate format.

  • Coating: Coat the microplate wells with your antigen or capture antibody as per your standard protocol. Wash the wells twice with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 3% Biotin-Free BSA in PBST) to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C.

  • Washing (Post-Blocking): Decant the blocking buffer and wash the plate 4-6 times with 200 µL of wash buffer per well. Ensure you forcefully tap the plate on absorbent paper after the final wash to remove any residual liquid[16].

  • Primary Incubation: Add your biotinylated antibody, diluted in blocking buffer. Incubate as required.

  • Washing (Post-Primary): Repeat the washing step (step 4). This is a critical wash step.

  • Streptavidin-HRP Incubation: Add your streptavidin-HRP conjugate, diluted in blocking buffer. Incubate as required.

  • Final Washing: Repeat the washing step (step 4) with 6-8 washes to ensure all unbound conjugate is removed.

  • Development: Add substrate and proceed with detection.

Protocol 2: Pre-clearing Cell Lysate to Reduce Non-Specific Binding

This protocol is for pull-down or immunoprecipitation experiments to remove proteins that bind non-specifically to the beads or have endogenous biotin.

  • Prepare Lysate: Prepare your cell or tissue lysate according to your standard protocol. Determine the total protein concentration.

  • Prepare Beads: Take a sufficient volume of streptavidin-free magnetic or agarose (B213101) beads (use the same base matrix as your streptavidin beads). For every 500 µg of lysate, use 20-30 µL of bead slurry.

  • Wash Beads: Wash the beads twice with your lysis buffer.

  • Pre-clearing Incubation: Add the washed, streptavidin-free beads to your lysate. Incubate with gentle rotation for 1 hour at 4°C.

  • Separate Supernatant: Pellet the beads using a magnet or centrifugation. Carefully collect the supernatant, which is now your pre-cleared lysate. Discard the beads.

  • Proceed with Pull-Down: Use the pre-cleared lysate for your main experiment by adding it to your streptavidin-coated beads for the specific pull-down of biotinylated targets.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_binding Binding & Capture cluster_detection Washing & Detection cluster_key Key Optimization Steps A Prepare Sample (e.g., Lysate) B Biotinylate Target Molecule A->B C Pre-clear Lysate (Optional) B->C D Block Solid Phase (Beads/Plate) C->D K1 Pre-clearing removes proteins that bind non-specifically to beads. E Incubate Sample with Streptavidin Support D->E K2 Effective blocking saturates non-specific sites on the solid phase. F Wash to Remove Unbound Molecules E->F G Elute or Detect Bound Complex F->G K3 Stringent washing removes weakly bound, non-specific molecules. H Analyze Results G->H nonspecific_binding_mechanism cluster_surface Solid Phase Surface (e.g., Bead, Well) cluster_molecules s1 s2 s3 s4 s5 s6 s7 strep Streptavidin strep->s3 Immobilized biotin_target Biotinylated Target biotin_target->strep Specific High-Affinity Binding (GOOD) nonspecific_protein Non-specific Protein nonspecific_protein->s5 Hydrophobic/ Ionic Binding (BAD) nonspecific_protein->strep Binds Streptavidin Directly (BAD) endog_biotin Endogenous Biotinylated Protein endog_biotin->strep Binds Streptavidin (BAD) troubleshooting_tree A High Background Signal Observed B Is background high in 'No Biotinylated Antibody' control? A->B C YES B->C  YES D NO B->D NO   E Problem is likely Endogenous Biotin or Non-specific binding of Streptavidin-conjugate C->E G Is background high in 'No Sample' control? D->G F Solutions: 1. Implement Avidin/Biotin Block 2. Pre-clear lysate with Streptavidin 3. Titrate Streptavidin-conjugate E->F H YES G->H  YES I NO G->I NO   J Problem is likely Reagent Binding to Solid Phase H->J L Problem is likely due to Cross-Reactivity or Hydrophobic/ Ionic interactions from sample I->L K Solutions: 1. Improve Blocking (Biotin-free BSA) 2. Increase Wash Stringency (Salt, Detergent) 3. Titrate Biotinylated Antibody J->K M Solutions: 1. Add Detergent/Salt to Buffers 2. Pre-clear Lysate with Blank Beads 3. Switch to Streptavidin from Avidin L->M

References

Impact of buffer components on NHS ester reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their N-hydroxysuccinimide (NHS) ester conjugation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to buffer components and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4] This pH range represents a compromise between two competing factors:

  • Amine Reactivity: The primary amine groups on proteins (e.g., the ε-amino group of lysine) need to be deprotonated to be nucleophilic and reactive towards the NHS ester. As the pH increases, more amine groups become deprotonated, favoring the reaction.[5]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the ester inactive. The rate of hydrolysis significantly increases at higher pH values.[1][5]

For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high rate of aminolysis while minimizing hydrolysis.[4][5][6]

Q2: Which buffers are recommended for NHS ester conjugations?

Compatible buffers that do not contain primary amines are essential for successful NHS ester reactions. Recommended buffers include:

  • Phosphate-buffered saline (PBS)[2][3]

  • Carbonate-bicarbonate buffers[1][3][4]

  • HEPES buffers[1][3][4]

  • Borate buffers[1][3][4]

A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[4][6] For proteins sensitive to higher pH, PBS at pH 7.4 can be used, although this may require longer incubation times.[4]

Q3: Which buffers should be avoided in NHS ester reactions?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[1][2][3][4] These buffer components will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[2][3][4] However, Tris or glycine buffers can be useful for quenching (stopping) the reaction at the end of the procedure.[1][4]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility.[1][4] In these cases, the NHS ester should first be dissolved in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][4][6] This stock solution is then added to the aqueous reaction mixture. It is crucial to use high-quality, amine-free DMF, as impurities can react with the NHS ester.[4][6]

Q5: What is the primary side reaction that competes with the desired conjugation?

The primary competing side reaction is the hydrolysis of the NHS ester by water.[1][5][7] This reaction forms a non-reactive carboxylic acid and N-hydroxysuccinimide (NHS), reducing the amount of active ester available to react with the target amine. The rate of hydrolysis is highly dependent on the pH, increasing significantly at more alkaline conditions.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2][3] For many applications, a pH of 8.3-8.5 is ideal.[4][5][6]
Incompatible Buffer Components Ensure the buffer is free of primary amines (e.g., Tris, glycine).[1][2][3][4] If necessary, perform a buffer exchange using dialysis or gel filtration before starting the conjugation.[3]
NHS Ester Hydrolysis Prepare fresh NHS ester solutions immediately before use in an anhydrous organic solvent like DMSO or DMF.[2][3] Avoid storing NHS esters in aqueous solutions.[2] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this may require a longer incubation time.[2]
Low Protein Concentration The competing hydrolysis reaction is more significant in dilute protein solutions.[2] It is recommended to use a protein concentration of at least 2 mg/mL.[2]
Inactive NHS Ester Reagent NHS esters are moisture-sensitive.[3] Store them properly in a desiccated environment at -20°C.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3] You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[8][9]
Inconsistent Results Acidification of Reaction Mixture During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH.[4][6] Monitor the pH throughout the reaction or use a more concentrated buffer to maintain stability.[4][6]
Variable Reagent Quality Use high-quality, anhydrous DMSO or amine-free DMF to dissolve the NHS ester.[2][4] Impurities in solvents can negatively impact the reaction.[4]
Protein Aggregation/Precipitation High Concentration of Organic Solvent If using an organic solvent to dissolve the NHS ester, ensure the final concentration in the reaction mixture is low (typically 0.5% to 10%) to avoid protein precipitation.[1][4]
Protein Instability Ensure your protein is soluble and stable in the chosen reaction buffer and pH. Consider performing a buffer exchange to ensure compatibility.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures.

pHTemperature (°C)Half-life
7.004-5 hours[1][10][11]
8.6410 minutes[1][10][11]
7.0Ambient~7 hours[12]
9.0Ambientminutes[12]

Table 2: Recommended Buffers for NHS Ester Reactions.

BufferRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.5Slower reaction rate, may require longer incubation.[4]
Carbonate-Bicarbonate8.0 - 9.0Commonly used, optimal for many reactions.[1][3]
HEPES7.2 - 8.5Good buffering capacity in the optimal range.[1][3]
Borate8.0 - 9.0Effective buffer for NHS ester reactions.[1][3]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3)[2][6]

  • NHS ester label

  • Anhydrous DMSO or DMF[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)[2][4]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[3] If necessary, perform a buffer exchange.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[2][3]

  • Reaction: Add the calculated molar excess of the dissolved NHS ester to the protein solution while gently mixing.[5] A 5- to 20-fold molar excess is a common starting point.[5]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine.[1][4]

  • Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, dialysis, or gel filtration.[3][13]

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond Aminolysis NHS N-hydroxysuccinimide (Byproduct) NHS_Ester->NHS Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_pH Is buffer pH within 7.2-8.5? Start->Check_pH Check_Buffer_Comp Does buffer contain primary amines? Check_pH->Check_Buffer_Comp Yes Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Reagent_Quality Is NHS ester reagent active? Check_Buffer_Comp->Check_Reagent_Quality No Buffer_Exchange Perform buffer exchange (e.g., dialysis) Check_Buffer_Comp->Buffer_Exchange Yes Use_Fresh_Reagent Use fresh, properly stored NHS ester Check_Reagent_Quality->Use_Fresh_Reagent No Optimize_Concentration Optimize protein and reagent concentrations Check_Reagent_Quality->Optimize_Concentration Yes Adjust_pH->Check_Buffer_Comp Buffer_Exchange->Check_Reagent_Quality Use_Fresh_Reagent->Optimize_Concentration End Improved Efficiency Optimize_Concentration->End

Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester NHS Ester Amine Primary Amine NHS_Ester->Amine Water Water (H2O) NHS_Ester->Water Amide_Product Amide Conjugate Amine->Amide_Product Carboxylic_Acid Inactive Carboxylic Acid Water->Carboxylic_Acid

Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.

References

Technical Support Center: Assessing the Degree of Protein Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the degree of protein biotinylation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to determine the degree of protein biotinylation?

There are several methods available to assess the extent of protein biotinylation. The choice of method often depends on the required accuracy, sample type, and available equipment. The most common techniques include:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method that is simple, rapid, and widely used.[1][2][3][4][5]

  • Fluorescent-Based Assays: These offer higher sensitivity compared to the HABA assay and require smaller sample volumes.[6][7][8][9]

  • Mass Spectrometry (MS): Provides the most accurate and direct measurement of biotin (B1667282) incorporation.[10][11][12][13]

  • Western Blotting: A qualitative or semi-quantitative method to confirm biotinylation.[14][15][16][17][18]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be adapted to quantify biotinylated proteins.[4][14][19][20]

Q2: How does the HABA assay work?

The HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[1][2][3]

  • Avidin (B1170675) and HABA form a colored complex that absorbs light at 500 nm.[1][2][3]

  • Biotin has a much stronger affinity for avidin than HABA.[2][21]

  • When a biotinylated protein is added, the biotin displaces the HABA dye from the avidin complex.[1][2]

  • This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[2][3][22]

Q3: What are the advantages of using a fluorescent assay over the HABA assay?

Fluorescent assays offer several advantages over the traditional HABA assay:

  • Higher Sensitivity: They can detect lower amounts of biotin.[6][8][9]

  • Smaller Sample Volume: Typically require less of your precious sample.[6]

  • Wider Dynamic Range: Can accurately quantify biotin over a broader concentration range.

One common fluorescent method involves a fluorescently-labeled avidin complexed with a quencher (like HABA). When biotin displaces the quencher, the fluorescence increases, and this increase is proportional to the amount of biotin.[9]

Q4: When should I use mass spectrometry to assess biotinylation?

Mass spectrometry is the gold standard for detailed analysis of protein biotinylation and is particularly useful when:

  • High Accuracy is Required: It can precisely determine the number and location of biotin molecules on a protein.[10][11]

  • You Need to Identify Biotinylation Sites: MS can pinpoint the specific amino acid residues that have been biotinylated.

  • Dealing with Complex Samples: It can distinguish between labeled proteins and unlabeled contaminants.[10][11][13]

A method called "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the direct MS detection of biotin-tagged proteins.[10][11]

Troubleshooting Guides

Issue 1: Low or No Biotinylation Detected

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Biotinylation Reagent Ensure the biotinylation reagent is fresh and has been stored correctly (typically at -20°C with a desiccant).[23] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[23]
Incorrect Buffer Composition Avoid buffers containing primary amines, such as Tris or glycine, as they compete with the target protein for reaction with NHS-ester based biotinylation reagents.[23][24] Use buffers like PBS or HEPES.[23]
Incorrect pH The optimal pH for NHS-ester reactions is between 7.2 and 8.5.[23] Ensure your reaction buffer is within this range.
Insufficient Molar Excess of Biotin Reagent The molar ratio of biotin reagent to protein may need to be optimized. For dilute protein solutions, a greater molar excess is often required.[25]
Limited Accessible Functional Groups The target functional groups (e.g., primary amines for NHS esters) on the protein may be inaccessible. Consider using a biotinylation reagent with a different reactive group or a longer spacer arm.[5][24]
Hydrolysis of Biotinylation Reagent Prepare stock solutions of the biotinylation reagent in an anhydrous solvent like DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.[23]
Issue 2: High Background in Downstream Applications (e.g., Western Blot, ELISA)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Excess Unreacted Biotin Ensure all free biotin is removed after the labeling reaction. This can be achieved through dialysis, desalting columns, or gel filtration.[1][26] Incomplete removal is a common cause of high background.[27]
Over-biotinylation Using too much biotin reagent can lead to protein precipitation and non-specific binding.[24][28] Optimize the molar ratio of biotin to protein.
Non-specific Binding of Avidin/Streptavidin Avidin can exhibit non-specific binding due to its high isoelectric point and glycosylation.[29] Consider using streptavidin or deglycosylated avidin (NeutrAvidin) to reduce background.[29]
Endogenous Biotin Some samples, like those from liver or brain, contain high levels of endogenous biotin which can cause background signal.[30] Use appropriate blocking steps.
Inadequate Blocking Ensure proper blocking of the membrane or plate. Avoid blocking buffers containing biotin, such as nonfat dry milk, in streptavidin-based detection systems.[29] Bovine serum albumin (BSA) is a suitable alternative.[29]
Issue 3: Inconsistent Biotinylation Results Between Batches

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variability in Reaction Conditions Ensure consistent reaction times, temperatures, and buffer conditions for each batch.[27]
Incomplete Removal of Free Biotin The efficiency of removing unreacted biotin can vary. Standardize the purification method (e.g., dialysis time, number of buffer changes, or column type).[27]
Batch-to-Batch Variation in Reagents If possible, use the same lot of biotinylation reagent and other critical reagents for experiments that need to be directly compared.[27]
Protein Concentration Discrepancies Accurately determine the protein concentration before each biotinylation reaction, as this will affect the molar ratio of the reactants.

Experimental Protocols

Protocol 1: HABA Assay for Quantifying Biotinylation

This protocol is adapted from common HABA assay procedures.[1]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure (Cuvette Format):

  • Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

  • Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.

  • Measure the absorbance at 500 nm. This is your initial reading (A₅₀₀ HABA/Avidin).

  • Add 100 µL of your biotinylated protein sample to the cuvette and mix well.

  • Incubate for a few minutes until the reading stabilizes.

  • Measure the absorbance at 500 nm again. This is your final reading (A₅₀₀ HABA/Avidin/Biotin Sample).[1]

Calculation of Moles of Biotin per Mole of Protein:

The degree of biotinylation can be calculated using the Beer-Lambert law and the change in absorbance.[1]

  • Calculate the concentration of displaced HABA: ΔA = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample Concentration of Biotin (M) = ΔA / (ε × b)

    • ε (molar extinction coefficient of the HABA/Avidin complex) = 34,000 M⁻¹cm⁻¹[1][3]

    • b (path length of the cuvette) = 1 cm

  • Calculate the moles of biotin in the sample: Moles of Biotin = Concentration of Biotin (M) × Total Volume in Cuvette (L)

  • Calculate the moles of protein in the sample: Moles of Protein = (Protein Concentration (mg/mL) × Volume of Sample Added (mL)) / (Molecular Weight of Protein ( g/mol ) × 1000 mg/g)

  • Determine the molar ratio: Moles of Biotin per Mole of Protein = Moles of Biotin / Moles of Protein

An online HABA calculator can also be used to simplify these calculations.[22][31][32]

Protocol 2: SDS-PAGE Gel-Shift Assay for Confirming Biotinylation

This is a simple method to qualitatively confirm biotinylation.[12]

Materials:

  • Biotinylated protein sample

  • Streptavidin

  • SDS-PAGE gels and running buffer

  • Loading buffer

  • Protein stain (e.g., Coomassie Blue)

Procedure:

  • Incubate a known amount of your biotinylated protein with an excess of streptavidin for 30 minutes at room temperature.

  • Prepare control samples: one with only the biotinylated protein and another with only streptavidin.

  • Add loading buffer to all samples and heat as required for your protein.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel to visualize the protein bands.

Expected Results:

The biotinylated protein incubated with streptavidin will form a high-molecular-weight complex. This will result in a "shift" of the protein band to a higher position on the gel compared to the biotinylated protein alone.[12] This shift confirms that the protein is indeed biotinylated.

Diagrams

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_assessment Assessment of Biotinylation Protein Protein of Interest Reaction Incubation (Controlled pH, Temp, Time) Protein->Reaction Biotin_Reagent Biotinylation Reagent Biotin_Reagent->Reaction Purification Removal of Excess Biotin (Dialysis/Desalting) Reaction->Purification HABA HABA Assay Purification->HABA Quantitative Fluorescence Fluorescent Assay Purification->Fluorescence Quantitative MS Mass Spectrometry Purification->MS Quantitative/ Site-specific WB Western Blot Purification->WB Qualitative

Caption: General workflow for protein biotinylation and subsequent assessment.

HABA_Assay_Principle cluster_initial Initial State cluster_addition Addition of Sample cluster_final Final State Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin_Biotin Avidin-Biotin Complex (Stronger Affinity) Avidin_HABA->Avidin_Biotin + Biotinylated Protein Free_HABA Free HABA (Absorbance at 500 nm decreases) Avidin_HABA->Free_HABA Biotin_Protein Biotinylated Protein

Caption: Principle of the HABA assay for biotin quantification.

Troubleshooting_Logic Start Problem with Biotinylation Assay No_Signal Low or No Signal Start->No_Signal High_BG High Background Start->High_BG Inconsistent Inconsistent Results Start->Inconsistent Check_Reagent Check Reagent Activity & Storage No_Signal->Check_Reagent Check_Buffer Check Buffer pH & Composition No_Signal->Check_Buffer Optimize_Ratio Optimize Biotin:Protein Ratio No_Signal->Optimize_Ratio High_BG->Optimize_Ratio Remove_Free_Biotin Improve Removal of Free Biotin High_BG->Remove_Free_Biotin Check_Blocking Optimize Blocking Step High_BG->Check_Blocking Use_Streptavidin Use Streptavidin instead of Avidin High_BG->Use_Streptavidin Inconsistent->Remove_Free_Biotin Standardize_Protocol Standardize Protocol (Time, Temp, Purification) Inconsistent->Standardize_Protocol Check_Protein_Conc Accurately Measure Protein Concentration Inconsistent->Check_Protein_Conc

Caption: Troubleshooting logic for common biotinylation issues.

References

Technical Support Center: Preventing Protein Aggregation During Hydrophobic Linker Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent protein aggregation when labeling with hydrophobic linkers.

Frequently Asked Questions (FAQs)

Q1: Why does my protein aggregate or precipitate after I add the hydrophobic labeling reagent?

Protein aggregation during labeling with hydrophobic linkers is a common issue primarily driven by the increased surface hydrophobicity of the protein. The attached hydrophobic molecules can interact with each other, leading to intermolecular association and aggregation.[1][2] This is especially prevalent when a high number of hydrophobic labels are attached to the protein surface.[3][4] Additionally, the organic co-solvents, such as DMSO, used to dissolve the hydrophobic linker can sometimes denature the protein, further promoting aggregation.[4][5]

Q2: How does the choice of linker affect protein aggregation?

The properties of the linker itself play a crucial role in protein stability.

  • Hydrophobicity: More hydrophobic linkers increase the risk of aggregation.[2]

  • Length and Flexibility: The length and flexibility of the linker can impact the folding, stability, and aggregation of the protein.[6][7][8] While there are no universal rules, linkers that are too short may not provide enough space for proper domain folding, while excessively long or flexible linkers could also lead to instability.[7][9] Optimizing linker length and composition is often protein-specific.[6][8] Some studies suggest that rigid linkers may, in some cases, improve stability.[6]

Q3: Can the degree of labeling (DOL) influence aggregation?

Yes, a higher degree of labeling, meaning more hydrophobic molecules per protein, significantly increases the likelihood of aggregation.[3][4] It is crucial to control the molar ratio of the labeling reagent to the protein to avoid over-labeling.[3]

Q4: What is the role of the reaction buffer in preventing aggregation?

The reaction buffer is critical for maintaining protein stability during labeling. Key parameters include:

  • pH: The pH of the buffer affects the charge of the protein.[10] Labeling at or near the protein's isoelectric point (pI) should be avoided as this is where the protein has a net neutral charge and is least soluble, increasing the risk of precipitation.[11][12]

  • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between protein molecules.[13][14] Optimizing the ionic strength can help to minimize aggregation.

  • Buffer Composition: Certain buffer components can either stabilize or destabilize proteins.[15] It is advisable to screen different buffer systems to find the most suitable one for your specific protein.

Troubleshooting Guide

If you are experiencing protein aggregation during or after labeling with a hydrophobic linker, consult the following troubleshooting table for potential causes and solutions.

Problem Potential Cause Recommended Solution
Protein precipitates immediately upon adding the labeling reagent. - High degree of labeling.[3]- Protein concentration is too high.[1][13]- Sub-optimal buffer conditions (pH, ionic strength).[11][13]- Organic solvent from the linker stock is denaturing the protein.[4][5]- Reduce the molar excess of the labeling reagent.[1][3]- Lower the protein concentration.[1][13]- Optimize buffer pH to be at least 1 pH unit away from the protein's pI.[13]- Screen different salt concentrations (e.g., 50-500 mM NaCl).[11]- Minimize the final concentration of the organic solvent in the reaction mixture.[16]
Soluble aggregates form during the labeling reaction. - Increased surface hydrophobicity leading to intermolecular interactions.[1]- Partial unfolding of the protein.- Add stabilizing excipients to the reaction buffer (see table below).- Include a low concentration of a non-denaturing detergent.[13]- Consider using a more hydrophilic linker if available.
Protein precipitates during purification after labeling. - Removal of stabilizing components from the reaction buffer.- Aggregation of the labeled protein over time.- Perform purification at a lower temperature (e.g., 4°C).[17]- Use a purification buffer that contains stabilizing additives.- For purification via dialysis, be aware that removal of co-solvents can sometimes lead to precipitation of the labeled protein. Gel filtration is often a recommended alternative.[5]
Labeled protein is prone to aggregation during storage. - Long-term instability of the modified protein.- Store the labeled protein at a low concentration.- Add cryoprotectants like glycerol (B35011) (e.g., 20-50%) before freezing at -80°C.[13]- Screen different storage buffers for optimal long-term stability.

Quantitative Data Summary: Recommended Starting Concentrations for Additives

The following table provides suggested starting concentrations for various additives that can be included in the labeling buffer to help prevent protein aggregation. Optimization for your specific protein is recommended.

Additive Type Example Recommended Starting Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol250-500 mM (Sugars)[18]5-20% (v/v) (Glycerol)[13]Act as osmolytes and promote protein stability through preferential exclusion, favoring a more compact protein state.[18][19]
Amino Acids Arginine, Glycine, Proline50-500 mMCan suppress aggregation by interacting with hydrophobic patches and preventing protein-protein interactions.[13][20]
Non-denaturing Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), CHAPS0.01-0.1% (v/v)[21]Shield hydrophobic surfaces on the protein and at interfaces (e.g., air-water), preventing adsorption and aggregation.[21]
Co-solvents Ethylene Glycol, Low concentrations of DMSO or DMF< 10% (v/v)Can sometimes improve the solubility of both the protein and the hydrophobic linker. Use with caution as higher concentrations can be denaturing.[22]
Reducing Agents DTT, TCEP1-5 mM[1]Prevent the formation of non-native disulfide bonds which can lead to aggregation.[1][23]

Experimental Protocols

Protocol 1: General Protein Labeling with a Hydrophobic Linker

This protocol provides a general workflow for labeling a protein with a hydrophobic linker, incorporating strategies to minimize aggregation.

  • Buffer Preparation:

    • Prepare a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer is free of any primary amines (e.g., Tris) if using an NHS-ester-based linker.

    • Consider adding a stabilizing excipient from the table above (e.g., 250 mM sucrose).

    • Degas the buffer if your protein is sensitive to oxidation.

  • Protein Preparation:

    • Dissolve or dialyze your protein into the prepared reaction buffer.

    • Adjust the protein concentration to 1-2 mg/mL. Higher concentrations can increase the risk of aggregation.[1]

  • Labeling Reagent Preparation:

    • Dissolve the hydrophobic linker in a minimal amount of anhydrous organic solvent (e.g., DMSO or DMF).

  • Labeling Reaction:

    • Add the dissolved labeling reagent to the protein solution dropwise while gently stirring. The final concentration of the organic solvent should ideally be below 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time and temperature should be determined empirically.[1]

  • Reaction Quenching (for amine-reactive linkers):

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to quench any unreacted labeling reagent.

  • Purification:

    • Remove excess, unreacted label and byproducts using size-exclusion chromatography (gel filtration) or dialysis. Gel filtration is often preferred as it can be faster and may reduce the risk of precipitation that can occur during dialysis.[5]

Protocol 2: Assessing Protein Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is a widely used method to detect and quantify soluble aggregates.[24][25][26]

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).

  • Sample Preparation:

    • Filter your labeled protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.

  • Analysis:

    • Inject a defined amount of your protein sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • The native, monomeric protein will elute as a major peak at a specific retention volume. Aggregates, being larger, will elute earlier (in the void volume for very large aggregates).[13]

    • Quantify the percentage of monomer and aggregate by integrating the areas of the respective peaks.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling A Buffer Preparation (with optional stabilizers) B Protein Preparation (1-2 mg/mL) A->B D Labeling Reaction (Controlled molar ratio) B->D C Dissolve Hydrophobic Linker (in minimal organic solvent) C->D E Quench Reaction D->E F Purification (e.g., Size-Exclusion Chromatography) E->F G Analysis of Labeled Protein (e.g., SEC, DLS) F->G

Caption: A typical workflow for labeling proteins with hydrophobic linkers.

aggregation_mechanism Mechanism of Hydrophobic Linker-Induced Aggregation cluster_0 Before Labeling cluster_1 After Labeling P1 Soluble Protein P2 Soluble Protein LP1 Labeled Protein (Hydrophobic Surface) AGG Protein Aggregate LP1->AGG Hydrophobic Interactions LP2 Labeled Protein (Hydrophobic Surface) LP2->AGG

Caption: Hydrophobic linkers increase surface hydrophobicity, leading to aggregation.

troubleshooting_logic Troubleshooting Decision Tree for Protein Aggregation Start Protein Aggregation Observed Q1 Is Degree of Labeling (DOL) optimized? Start->Q1 S1 Reduce Molar Ratio of Linker Q1->S1 No Q2 Are Buffer Conditions Optimal? (pH, Ionic Strength) Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q1 S2 Screen Different Buffers, pH, and Salt Concentrations Q2->S2 No Q3 Are Stabilizing Additives Being Used? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q2 S3 Add Excipients (e.g., Sucrose, Arginine, Tween 20) Q3->S3 No End Aggregation Minimized Q3->End Yes A3_No No S3->Q3

Caption: A logical approach to troubleshooting protein aggregation issues.

References

Validation & Comparative

At a Glance: A Comparative Overview of Protein Conjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of alternatives to N-hydroxysuccinimide (NHS) ester chemistry for protein conjugation is crucial for researchers, scientists, and drug development professionals. The choice of conjugation strategy significantly impacts the performance, stability, and homogeneity of the resulting protein conjugate. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.

While NHS esters are a widely used tool for modifying primary amines, their susceptibility to hydrolysis can lead to variable reaction efficiencies. A range of alternative methods have been developed to address this and other limitations, offering different specificities, reaction efficiencies, and conjugate stabilities.

Quantitative Comparison of Key Performance Metrics

The selection of a conjugation method often depends on a trade-off between reaction speed, efficiency, specificity, and the stability of the resulting bond. The following tables provide a summary of quantitative data for comparing NHS ester chemistry with its main alternatives.

Method Target Residue(s) Typical Reaction Efficiency Typical Reaction Time Optimal pH Range Key Advantages Key Disadvantages
NHS Ester Chemistry Primary amines (Lysine, N-terminus)50-90%30-120 min7.2-8.5Well-established, readily available reagents.Susceptible to hydrolysis, can lead to heterogeneous products.
Maleimide Chemistry Thiols (Cysteine)>90%1-2 hours6.5-7.5High specificity for thiols, fast reaction.Thioether bond can be unstable (retro-Michael addition).
"Click Chemistry" (SPAAC) Azide and strained alkyne>95%1-12 hours4.0-11.0Bioorthogonal, high yield, stable triazole linkage.Requires introduction of unnatural functional groups.
Sortase-Mediated Ligation C-terminal LPXTG motif and N-terminal Glycine85-90%30 min - 3 hours7.5Site-specific, forms native peptide bond.Requires protein engineering, enzyme production.
Native Chemical Ligation C-terminal thioester and N-terminal CysteineNear quantitative24-48 hours7.0-8.5Forms native peptide bond, site-specific.Requires C-terminal thioester and N-terminal Cysteine.
Oxime Ligation Aldehyde/Ketone and AminooxyHighSeveral hours4.0-5.0Bioorthogonal, stable oxime bond.Requires introduction of carbonyl or aminooxy groups.
Stability of the Resulting Conjugate Linkage

The stability of the covalent bond formed is critical for the long-term performance of the conjugate, especially for in vivo applications.

Linkage Formation Method Relative Stability Notes
Amide Bond NHS Ester, CarbodiimideHighly StableResistant to hydrolysis under physiological conditions.
Thioether Bond Maleimide, HaloacetylModerately StableMaleimide-thiol adducts can undergo retro-Michael addition, especially in the presence of other thiols.
1,2,3-Triazole "Click Chemistry" (SPAAC/CuAAC)Highly StableConsidered a reliable amide bond bioisostere, resistant to enzymatic cleavage and hydrolysis.
Peptide Bond Sortase-Mediated Ligation, Native Chemical LigationHighly StableIdentical to the native peptide bonds in proteins.
Oxime Bond Oxime LigationHighly StableMore stable than hydrazone linkages; hydrolytically stable under physiological conditions.

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental steps can aid in understanding and selecting the appropriate conjugation strategy.

Signaling Pathways and Reaction Mechanisms

Reaction_Mechanisms cluster_NHS NHS Ester Chemistry cluster_Maleimide Maleimide Chemistry cluster_SPAAC cluster_Sortase Sortase-Mediated Ligation NHS_Protein Protein-NH2 NHS_Product Protein-NH-CO-R NHS_Protein->NHS_Product pH 7.2-8.5 NHS_Ester R-NHS NHS_Ester->NHS_Product Mal_Protein Protein-SH Mal_Product Protein-S-Maleimide-R Mal_Protein->Mal_Product pH 6.5-7.5 Maleimide R-Maleimide Maleimide->Mal_Product Click Click Chemistry Chemistry (SPAAC) (SPAAC) Azide_Protein Protein-N3 SPAAC_Product Protein-Triazole-R Azide_Protein->SPAAC_Product No catalyst DBCO R-DBCO DBCO->SPAAC_Product Sortase_Protein Protein-LPETG Sortase_Product Protein-LPETG-R Sortase_Protein->Sortase_Product Sortase A Gly_Peptide GGG-R Gly_Peptide->Sortase_Product

Figure 1: Reaction mechanisms of common protein conjugation chemistries.
General Experimental Workflow

The following diagram illustrates a generalized workflow for protein conjugation, purification, and analysis.

Experimental_Workflow A 1. Protein Preparation (Buffer exchange, concentration adjustment) C 3. Conjugation Reaction (Incubate protein and reagent) A->C B 2. Reagent Preparation (Dissolve crosslinker/label) B->C D 4. Quenching (Optional) (Add quenching reagent) C->D E 5. Purification (Remove excess reagents) C->E D->E F 6. Characterization (Confirm conjugation and purity) E->F

Figure 2: A generalized workflow for protein conjugation experiments.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key bioconjugation methods discussed. Note that optimization may be required for specific proteins and applications.

Protocol 1: NHS Ester Conjugation

This protocol describes the labeling of primary amines on a protein with an NHS ester-functionalized molecule.

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

    • NHS ester of the desired label

    • Anhydrous DMSO or DMF

    • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

    • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

    • Purification column (e.g., desalting column)

  • Procedure:

    • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

    • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.

    • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.

    • Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

    • Purification: Remove excess, unreacted label and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Maleimide-Thiol Conjugation

This protocol details the conjugation of a maleimide-functionalized molecule to a protein containing free thiol groups.

  • Materials:

    • Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

    • Maleimide-functionalized molecule

    • Anhydrous DMSO or DMF

    • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

    • Purification column (e.g., desalting column)

  • Procedure:

    • Protein Preparation: Dissolve the protein in the degassed buffer at a concentration of 1-10 mg/mL.

    • (Optional) Reduction of Disulfides: If necessary, add a 10- to 20-fold molar excess of TCEP to

A Comparative Guide to Disulfide Bond Cleavage: DTT vs. TCEP vs. BME

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective cleavage of disulfide bonds is a critical step in various applications, from protein characterization to drug manufacturing. The choice of reducing agent can significantly impact the outcome of an experiment, influencing protein stability, function, and subsequent analytical results. This guide provides an objective comparison of three commonly used reducing agents for disulfide bond cleavage: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME), supported by experimental data and detailed protocols.

Performance Comparison of Reducing Agents

The selection of an appropriate reducing agent depends on several factors, including the specific protein, the desired reaction conditions (e.g., pH, temperature), and downstream applications. The following table summarizes the key performance characteristics of DTT, TCEP, and BME.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)
Relative Strength Strong[1][2]Strongest[1]Weaker than DTT and TCEP[1][2]
Mechanism Thiol-disulfide exchange (intramolecular cyclization)[3][4]Nucleophilic substitution by the phosphorus atom[5][6][7]Thiol-disulfide exchange (intermolecular)[8]
Optimal pH Range 7.0 - 8.5[4][5]1.5 - 9.0[5][9]~7.0 - 9.0
Reaction Rate Slower, especially at lower pH[5]Rapid, often complete in < 5 minutes at room temperature[5][9]Slower than DTT
Stability Prone to air oxidation, especially at alkaline pH[10][11]More stable in aqueous solutions and resistant to air oxidation[6][9][12]Less stable than DTT, evaporates from solution[2][11]
Odor Pungent[13]Odorless[6][12]Strong, unpleasant odor[2][11][14]
Compatibility Sensitive to nickel[1][10]. Can interfere with some protein quantification assays (e.g., BCA) at high concentrations[10].Compatible with maleimide (B117702) chemistry[15]. Not compatible with phosphate (B84403) buffers for long-term storage[9][16]. Does not reduce metal ions as readily as DTT or BME[10][12].Sensitive to copper, cobalt, and many phosphate buffers[1][10].
Reversibility Reversible, can form mixed disulfides[4]Irreversible reaction due to the formation of a stable phosphine (B1218219) oxide[5][12]Reversible, requires a large excess to drive the reaction to completion[15]
Typical Working Concentration 1 - 100 mM[4]0.5 - 20 mM[16]5 - 50 mM

Experimental Protocols

To objectively assess the efficacy of these reducing agents, standardized experimental protocols are essential. Below are detailed methodologies for comparing their performance.

Protocol 1: Spectrophotometric Assay using Ellman's Reagent (DTNB)

This method allows for the kinetic monitoring of disulfide bond cleavage by measuring the increase in absorbance from the product of the reaction between the reducing agent and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in a suitable buffer)

  • Solutions of DTT, TCEP, and BME of known concentrations

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and DTNB at a final concentration of 100 µM.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm.

  • Initiate the reaction by adding a small volume of the reducing agent solution to the cuvette and mix quickly.

  • Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of disulfide bond reduction.

Protocol 2: SDS-PAGE Analysis of Protein Reduction

This protocol provides a qualitative and semi-quantitative comparison of the ability of different reducing agents to cleave disulfide bonds in a protein sample.

Materials:

  • Protein sample with known disulfide bonds (e.g., Bovine Serum Albumin - BSA)

  • Solutions of DTT, TCEP, and BME

  • SDS-PAGE loading buffer (non-reducing)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare aliquots of the protein sample at a suitable concentration (e.g., 1 mg/mL).

  • To each aliquot, add one of the reducing agents (DTT, TCEP, or BME) to the desired final concentration. Include a control sample with no reducing agent.

  • Incubate the samples at an appropriate temperature and for a specific duration (e.g., 37°C for 30-60 minutes).

  • Add non-reducing SDS-PAGE loading buffer to each sample.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard procedures.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analyze the band patterns. A shift in the apparent molecular weight or the appearance of subunits compared to the non-reduced control indicates the reduction of disulfide bonds. The intensity of the bands can be quantified using densitometry for a semi-quantitative comparison.

Visualizing the Mechanisms and Workflows

To further understand the processes involved, the following diagrams illustrate the chemical mechanisms of disulfide bond cleavage by each reducing agent and a general experimental workflow for their comparison.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reduction Reaction cluster_analysis Analysis Protein Protein with Disulfide Bonds DTT DTT Solution TCEP TCEP Solution BME BME Solution Control No Reducing Agent (Control) Incubate_DTT Incubate DTT->Incubate_DTT Spectro Spectrophotometry (DTNB Assay) DTT->Spectro Incubate_TCEP Incubate TCEP->Incubate_TCEP TCEP->Spectro Incubate_BME Incubate BME->Incubate_BME BME->Spectro Incubate_Control Incubate Control->Incubate_Control SDS_PAGE SDS-PAGE Incubate_DTT->SDS_PAGE Incubate_TCEP->SDS_PAGE Incubate_BME->SDS_PAGE Incubate_Control->SDS_PAGE

Caption: Experimental workflow for comparing reducing agents.

dtt_mechanism cluster_dtt DTT Mechanism Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DTT Protein_SS->Mixed_Disulfide 1. Thiol-disulfide exchange Reduced_Protein Protein-SH + HS-Protein Mixed_Disulfide->Reduced_Protein 2. Intramolecular attack Oxidized_DTT Oxidized DTT (Cyclic)

Caption: Mechanism of disulfide reduction by DTT.

tcep_mechanism cluster_tcep TCEP Mechanism Protein_SS Protein-S-S-Protein Intermediate Phosphonium Thiolate Intermediate Protein_SS->Intermediate 1. Nucleophilic attack by Phosphorus Reduced_Protein Protein-SH + HS-Protein Intermediate->Reduced_Protein 2. Hydrolysis TCEP_Oxide TCEP Oxide

Caption: Mechanism of disulfide reduction by TCEP.

bme_mechanism cluster_bme BME Mechanism Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-BME Protein_SS->Mixed_Disulfide 1. Thiol-disulfide exchange (1st BME) Reduced_Protein Protein-SH + HS-Protein Mixed_Disulfide->Reduced_Protein 2. Thiol-disulfide exchange (2nd BME) Oxidized_BME BME-S-S-BME

Caption: Mechanism of disulfide reduction by BME.

References

A Researcher's Guide to Off-Target Reactions: Comparing the Side Reactions of NHS Esters with Nucleophilic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation, a comprehensive understanding of potential side reactions is paramount for ensuring the homogeneity and efficacy of the final product. While the primary targets of NHS esters are the primary amines of lysine (B10760008) residues and the N-terminus of proteins, off-target reactions with other nucleophilic amino acids can and do occur. This guide provides a comparative analysis of these side reactions, supported by experimental data and detailed protocols to aid in the design and optimization of conjugation strategies.

The Competing Reactions: Aminolysis versus Side Reactions and Hydrolysis

The fundamental reaction of an NHS ester is a nucleophilic acyl substitution, where the primary amine of a lysine residue attacks the carbonyl carbon of the ester, forming a stable amide bond and releasing N-hydroxysuccinimide. However, this desired reaction is in constant competition with two other pathways: side reactions with other nucleophilic amino acid residues and hydrolysis of the NHS ester by water. The prevalence of each of these reactions is highly dependent on factors such as pH, reagent concentration, and the local microenvironment within the protein.

Comparative Reactivity of Amino Acid Side Chains with NHS Esters

While precise kinetic data for the reaction of NHS esters with all amino acid side chains is not extensively consolidated in the literature, systematic studies using model peptides and mass spectrometry have established a general order of reactivity. Primary amines remain the most reactive nucleophiles, but several other amino acids exhibit significant reactivity, particularly under specific conditions.

A proteome-wide study using an NHS-ester-alkyne probe provided a quantitative snapshot of the relative abundance of modified amino acids, offering valuable insight into the in-situ reactivity. The study revealed that while lysines were the most frequently labeled residues, a significant portion of modifications occurred on serines and threonines.

Amino AcidNucleophilic GroupReaction ProductRelative ReactivityStability of AdductKey Influencing Factors
Lysine ε-amino (-NH₂)Amide bond Very High Very Stable Optimal pH 7.2-8.5
N-terminus α-amino (-NH₂)Amide bond High Very Stable pKa is lower than lysine, can be more reactive at neutral pH
Tyrosine Phenolic hydroxyl (-OH)O-acyl iso-urea (ester)ModerateLabile (hydrolyzable)Higher pH, neighboring histidine/arginine residues
Serine Primary hydroxyl (-OH)O-acyl iso-urea (ester)ModerateLabile (hydrolyzable)Higher pH, neighboring histidine/arginine residues
Threonine Secondary hydroxyl (-OH)O-acyl iso-urea (ester)ModerateLabile (hydrolyzable)Higher pH, neighboring histidine/arginine residues
Cysteine Sulfhydryl (-SH)ThioesterLow to ModerateMore labile than amideGenerally less favored than reaction with primary amines
Histidine Imidazole ringAcyl-imidazoleLowUnstableCan act as a catalyst for reactions on other residues
Arginine Guanidinium groupAcyl-guanidiniumLowUnstableCan catalyze reactions on hydroxyl-containing amino acids

Key Factors Influencing Side Reactions

Several experimental parameters can be modulated to either minimize or, in some cases, intentionally leverage these side reactions.

  • pH: This is the most critical factor. While the optimal pH for amine reactivity is between 7.2 and 8.5, higher pH values significantly increase the rate of NHS ester hydrolysis, reducing overall conjugation efficiency. Furthermore, the deprotonation of hydroxyl groups on tyrosine, serine, and threonine at higher pH makes them more nucleophilic and thus more prone to O-acylation.

  • NHS Ester Concentration: High molar excesses of the NHS ester reagent can drive less favorable side reactions with other nucleophilic residues.

  • Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. Increasing the protein concentration can favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

  • Local Protein Environment: The accessibility of an amino acid residue and the nature of its neighboring residues play a crucial role. For instance, the presence of a nearby histidine or arginine residue can catalyze the acylation of serine, threonine, or tyrosine residues.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at a pH of 7.2-8.5. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a size-exclusion chromatography column.

Protocol for Selective Removal of O-Acyl Adducts

Side reactions with tyrosine, serine, and threonine result in less stable ester linkages. These can be selectively cleaved to improve the homogeneity of the conjugate.

Procedure:

  • Following the quenching step of the general labeling protocol, place the reaction mixture in a boiling water bath for 5-10 minutes.

  • This heat treatment will hydrolyze the less stable O-acyl bonds while leaving the robust amide bonds intact.

  • Proceed with the purification step to remove the cleaved acyl groups and other byproducts.

Visualizing the Reaction Pathways

The following diagrams illustrate the primary reaction with lysine, a common side reaction with serine, and the competing hydrolysis reaction.

cluster_main Primary Reaction with Lysine Protein-Lys-NH2 Protein-Lysine (-NH₂) Amide_Product Protein-Lysine-NH-CO-R (Stable Amide Bond) Protein-Lys-NH2->Amide_Product Nucleophilic Attack NHS_Ester_Main R-NHS Ester NHS_Ester_Main->Amide_Product NHS_Byproduct_Main N-Hydroxysuccinimide Amide_Product->NHS_Byproduct_Main

Figure 1. Reaction of an NHS ester with a primary amine on a lysine residue.

cluster_side Side Reaction with Serine Protein-Ser-OH Protein-Serine (-OH) Ester_Product Protein-Serine-O-CO-R (Labile Ester Bond) Protein-Ser-OH->Ester_Product O-Acylation NHS_Ester_Side R-NHS Ester NHS_Ester_Side->Ester_Product NHS_Byproduct_Side N-Hydroxysuccinimide Ester_Product->NHS_Byproduct_Side

Figure 2. Side reaction of an NHS ester with the hydroxyl group of a serine residue.

cluster_hydrolysis Competing Hydrolysis Reaction NHS_Ester_Hydrolysis R-NHS Ester Carboxylic_Acid R-COOH (Inactive) NHS_Ester_Hydrolysis->Carboxylic_Acid Hydrolysis Water H₂O Water->Carboxylic_Acid NHS_Byproduct_Hydrolysis N-Hydroxysuccinimide Carboxylic_Acid->NHS_Byproduct_Hydrolysis

Figure 3. Hydrolysis of an NHS ester, a major competing reaction.

Conclusion

A thorough understanding of the reactivity of NHS esters with various amino acid side chains is essential for the successful design and execution of bioconjugation experiments. While highly selective for primary amines, researchers must be aware of the potential for side reactions with tyrosine, serine, threonine, and to a lesser extent, cysteine, histidine, and arginine. By carefully controlling reaction conditions, particularly pH and reagent concentration, and by implementing appropriate purification and characterization steps, the formation of well-defined and homogeneous protein conjugates can be achieved.

The Strategic Advantage of PEG Spacers in ADC Linkers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Antibody-Drug Conjugates (ADCs) is a critical endeavor in the pursuit of more effective and safer cancer therapies. The linker, the component connecting the antibody to the cytotoxic payload, plays a pivotal role in the overall performance of an ADC. This guide provides an objective comparison, supported by experimental data, of ADCs featuring Polyethylene Glycol (PEG) spacers in their linkers versus those without, highlighting the significant advantages conferred by PEGylation.

The incorporation of a PEG spacer into an ADC linker is a strategic design choice aimed at overcoming the challenges associated with the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This hydrophobicity can lead to issues such as aggregation, poor solubility, and rapid clearance from circulation, all of which can negatively impact the therapeutic efficacy and safety of an ADC.[2][3] Hydrophilic PEG linkers effectively shield the hydrophobic drug, leading to a cascade of benefits that enhance the overall performance of the conjugate.[1][]

Core Advantages of PEG Spacer Integration

The primary advantages of incorporating a PEG spacer in an ADC linker can be categorized as follows:

  • Enhanced Solubility and Stability: Potent cytotoxic payloads are often hydrophobic, which can cause the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[3][5] This aggregation can hinder manufacturing, decrease stability, and lead to faster clearance from the body.[3] PEG linkers, being hydrophilic, act as solubilizing agents, preventing this aggregation and improving the overall stability of the ADC, which is crucial for developing ADCs with higher DARs.[1][][6]

  • Improved Pharmacokinetics (PK): A key benefit of PEGylation is the significant improvement in the ADC's pharmacokinetic profile.[1][7] The PEG chain creates a "hydration shell" around the conjugate, which increases its hydrodynamic size.[1][8] This leads to a longer circulation half-life, slower plasma clearance, and increased overall exposure (Area Under the Curve or AUC).[1][9][10] This extended circulation time allows for greater accumulation of the ADC in the tumor tissue, giving the therapeutic agent more time to exert its effect.[1]

  • Increased Drug-to-Antibody Ratio (DAR): The improved solubility and reduced aggregation provided by PEG spacers enable the conjugation of a higher number of drug molecules per antibody.[3][8][11] This ability to create ADCs with higher DARs without compromising their physicochemical properties is a significant advantage, as it allows for the delivery of a more potent therapeutic dose to the target cancer cells.[9][12]

  • Reduced Immunogenicity: By shielding the payload and preventing aggregation, PEG linkers can lower the risk of the ADC being recognized by the immune system.[][11] This can lead to reduced antibody responses against the ADC and potentially lower toxicity.[11]

  • Enhanced Therapeutic Index: The culmination of these benefits – improved solubility, better pharmacokinetics, and the potential for higher DAR – contributes to an enhanced therapeutic index.[2] ADCs with PEG linkers often demonstrate greater efficacy in preclinical models and can be better tolerated, widening the window between the effective dose and the toxic dose.[2][13]

Comparative Performance Data: PEGylated vs. Non-PEGylated ADC Linkers

The following table summarizes the quantitative impact of PEG spacers on key ADC performance parameters based on findings from various preclinical studies.

ParameterADC without PEG SpacerADC with PEG SpacerFold Improvement/ChangeReference
Drug-to-Antibody Ratio (DAR) Typically limited to 2-4 due to aggregationCan achieve higher DARs (e.g., 8) with good biophysical propertiesEnables 2 to 4-fold higher drug loading[3][12]
Solubility Prone to aggregation, especially with hydrophobic payloadsSignificantly increased solubility, preventing aggregationQualitative improvement, allows for aqueous buffer processing[3][]
Plasma Clearance Faster clearance ratesSlower clearance ratesClearance can be several-fold slower depending on PEG length[1][14]
Circulation Half-life (t½) Shorter half-lifeProlonged half-life2.5 to 11.2-fold extension observed in some studies[9][15]
Overall Exposure (AUC) Lower AUCIncreased AUCDirectly correlated with increased half-life and decreased clearance[1]
In Vitro Cytotoxicity Potency can be high but may not translate in vivoCan sometimes show a slight reduction in vitro, but often compensated by improved PKEffect is context-dependent and can vary[5]
In Vivo Efficacy (Tumor Growth Inhibition) Effective, but may require higher or more frequent dosingEnhanced tumor growth inhibition due to better tumor accumulationSignificantly improved tumor regression in multiple xenograft models[15][16]
Tolerability/Safety May exhibit dose-limiting toxicities at lower concentrationsImproved tolerability and a better safety profileHigher maximum tolerated dose (MTD) observed[2][14]

Visualizing the Impact of PEG Spacers

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Structure cluster_0 ADC with PEG Spacer Antibody Antibody Linker PEG Spacer Cleavable/Non-cleavable unit Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Figure 1: Structure of an Antibody-Drug Conjugate with a PEGylated linker.

PK_Comparison cluster_0 Without PEG Spacer cluster_1 With PEG Spacer ADC Administration ADC Administration Rapid Clearance Rapid Clearance ADC Administration->Rapid Clearance Hydrophobicity Aggregation Prolonged Circulation Prolonged Circulation ADC Administration->Prolonged Circulation Increased Hydrophilicity Reduced Aggregation Lower Tumor Accumulation Lower Tumor Accumulation Rapid Clearance->Lower Tumor Accumulation Enhanced Tumor Accumulation Enhanced Tumor Accumulation Prolonged Circulation->Enhanced Tumor Accumulation

Figure 2: Impact of PEGylation on ADC pharmacokinetics and tumor accumulation.

Efficacy_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Establishment Tumor Growth Establishment Tumor Cell Implantation->Tumor Growth Establishment Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth Establishment->Randomization into Treatment Groups ADC Administration ADC Administration Randomization into Treatment Groups->ADC Administration Treatment Groups Control Group ADC (no PEG) ADC (with PEG) Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight Monitoring ADC Administration->Tumor Volume & Body Weight Monitoring Efficacy & Toxicity Evaluation Efficacy & Toxicity Evaluation Tumor Volume & Body Weight Monitoring->Efficacy & Toxicity Evaluation

Figure 3: A typical experimental workflow for evaluating ADC efficacy in vivo.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ADCs. Below are representative protocols for key experiments cited in the comparison.

Determination of Drug-to-Antibody Ratio (DAR)
  • Principle: The average number of drug molecules conjugated to each antibody is determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Methodology (UV-Vis Spectroscopy):

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.

    • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is calculated as the molar ratio of the payload to the antibody.

    • Corrections for the payload's absorbance at 280 nm and the antibody's absorbance at the payload's maximum wavelength are necessary for accuracy.

In Vitro Cytotoxicity Assay
  • Principle: The potency of the ADC is assessed by measuring its ability to kill cancer cells that express the target antigen.

  • Methodology:

    • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC (with and without PEG spacer) and control antibodies for a specified period (e.g., 72-96 hours).

    • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Study in Xenograft Models
  • Principle: The antitumor activity of the ADC is evaluated in an animal model, typically immunodeficient mice bearing human tumor xenografts.

  • Methodology:

    • Human tumor cells expressing the target antigen are subcutaneously implanted into immunodeficient mice.

    • Once the tumors reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, ADC with PEG spacer, ADC without PEG spacer).

    • The ADCs are administered intravenously at specified doses and schedules.

    • Tumor volume and body weight are measured regularly (e.g., twice a week) to assess efficacy and toxicity, respectively.[17]

    • The study is concluded when tumors in the control group reach a predefined endpoint, and tumor growth inhibition is calculated.[17]

Pharmacokinetic (PK) Analysis
  • Principle: The concentration of the ADC in the plasma over time is measured to determine key PK parameters.

  • Methodology:

    • Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).

    • Collect blood samples at various time points post-injection.

    • Plasma is isolated, and the concentration of the total antibody or the conjugated ADC is measured using an enzyme-linked immunosorbent assay (ELISA).

    • PK parameters such as clearance, volume of distribution, half-life, and AUC are calculated using non-compartmental analysis of the concentration-time data.

Conclusion

The strategic incorporation of PEG spacers into ADC linkers offers a multitude of advantages that significantly enhance their therapeutic potential. By improving solubility and stability, PEGylation enables the development of ADCs with higher, more potent drug loads.[3][18] The resulting improvements in pharmacokinetic properties lead to longer circulation times and greater tumor accumulation, which often translates to superior in vivo efficacy.[1][15] While the specific impact can vary depending on the antibody, payload, and PEG length, the collective evidence strongly supports the use of PEG spacers as a critical tool for optimizing the next generation of antibody-drug conjugates.[5][19] This data-driven comparison underscores the importance of linker technology in creating safer and more effective targeted cancer therapies.

References

A Comparative Guide to Validating the Integrity of ADCs Made with Py-ds-dmBut-amido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is critical to the efficacy and safety of an antibody-drug conjugate (ADC).[1] This guide provides a comparative analysis of ADCs constructed with the cleavable linker, Py-ds-dmBut-amido-PEG4-NHS ester, against other common linker technologies. We will delve into the key aspects of ADC integrity and provide detailed experimental protocols for their validation.

The linker connecting an antibody to a cytotoxic payload is a pivotal component of an ADC, influencing its stability, potency, and overall therapeutic index.[2][3] An ideal linker should be stable in circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload within the target cancer cell.[1][4]

Understanding the Components of this compound

This particular linker is a cleavable linker designed for use in the synthesis of ADCs.[2][5][6] Its structure suggests specific functionalities:

  • Pyridyl Disulfide (Py-ds): This moiety is sensitive to the reducing environment within a cell. The high concentration of glutathione (B108866) in the cytoplasm readily cleaves the disulfide bond, releasing the payload.

  • Dimethyl-butyl (dmBut): This component likely provides steric hindrance to modulate the reactivity and stability of the linker.

  • PEG4: The four-unit polyethylene (B3416737) glycol spacer enhances the solubility and hydrophilicity of the ADC, which can reduce aggregation and improve pharmacokinetics.[3]

  • NHS Ester: This N-hydroxysuccinimide ester is a common reactive group for conjugating the linker to primary amines, such as the lysine (B10760008) residues on the surface of an antibody.[7]

Comparative Analysis of ADC Linker Technologies

The performance of an ADC is heavily dependent on the type of linker used. Below is a comparison of ADCs made with this compound and two other widely used linkers: a non-cleavable linker (SMCC) and an enzyme-cleavable linker (Val-Cit).

FeatureThis compoundSMCC (Non-Cleavable)Val-Cit (Enzyme-Cleavable)
Cleavage Mechanism Reduction of disulfide bond by intracellular glutathione.[4]Proteolytic degradation of the antibody in the lysosome.[1][4]Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[8]
Payload Release Site Primarily in the cytoplasm.Lysosome.Lysosome.
Plasma Stability Generally good, but susceptible to premature cleavage by reducing agents in the blood.High, as it lacks a specific cleavage site in circulation.[1][4]High, but can be susceptible to cleavage by certain plasma enzymes in some species (e.g., mouse).[9]
Bystander Effect Potentially high, as the released payload may be membrane-permeable.Limited, as the payload is released as an amino acid conjugate, which is less membrane-permeable.[1]Potentially high, as the released payload is often membrane-permeable.
Payload Unmodified payload is released.Payload is released with the linker and an amino acid attached.Unmodified payload is released.
Homogeneity Conjugation to lysines can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).Can be used in both random and site-specific conjugation methods.Can be used in both random and site-specific conjugation methods.

Experimental Protocols for ADC Integrity Validation

A comprehensive evaluation of ADC stability is crucial during development.[10] The following are key experimental protocols to validate the integrity of ADCs.

1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC that influences its efficacy and safety.

  • Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Protocol Outline:

    • The ADC sample is injected into an HPLC system equipped with a suitable HIC or RP column.

    • A gradient of decreasing salt concentration (for HIC) or increasing organic solvent (for RP-HPLC) is used to elute the different drug-loaded species.

    • The peaks corresponding to different DAR values are integrated.

    • The average DAR is calculated based on the relative area of each peak.

2. In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of prematurely released payload.

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

  • Protocol Outline:

    • The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).[1]

    • At each time point, proteins in the plasma sample are precipitated using an organic solvent (e.g., acetonitrile).[4]

    • The sample is centrifuged, and the supernatant containing the free payload is collected.[4]

    • The amount of free payload is quantified using LC-MS/MS.[4]

3. Aggregation Analysis

ADC manufacturing and storage can sometimes lead to aggregation, which can impact efficacy and immunogenicity.[11]

  • Method: Size Exclusion Chromatography (SEC).

  • Protocol Outline:

    • The ADC sample is injected into an SEC-HPLC system.

    • The mobile phase separates the ADC molecules based on their size.

    • The chromatogram is monitored for the presence of high molecular weight species (aggregates) and low molecular weight species (fragments).

    • The percentage of monomer, aggregate, and fragment is calculated from the peak areas.

4. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

  • Method: Cell-based viability assay (e.g., MTS, MTT).

  • Protocol Outline:

    • Cancer cells expressing the target antigen are seeded in a 96-well plate.

    • The cells are treated with serial dilutions of the ADC.

    • After a defined incubation period (typically 72-96 hours), a viability reagent is added to the wells.

    • The absorbance or fluorescence is measured to determine the percentage of viable cells.

    • The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.

Visualizing ADC Concepts and Workflows

Structure of a this compound ADC

ADC_Structure cluster_Antibody Antibody cluster_Linker This compound Linker cluster_Payload Payload Antibody Monoclonal Antibody Linker Py-ds-dmBut-amido-PEG4-NHS Antibody->Linker Lysine Amide Bond Payload Cytotoxic Drug Linker->Payload Disulfide Bond

A diagram illustrating the components of the ADC.

Experimental Workflow for ADC Integrity Validation

ADC_Validation_Workflow cluster_Characterization Initial Characterization cluster_Stability Stability Assessment cluster_Potency Functional Assessment start ADC Sample DAR_Analysis DAR Analysis (HIC/RP-HPLC) start->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) start->Aggregation_Analysis Plasma_Incubation Incubate in Plasma (37°C, various time points) start->Plasma_Incubation Cytotoxicity_Assay In Vitro Cytotoxicity (Cell-based Assay) start->Cytotoxicity_Assay end Data Analysis & Integrity Assessment Free_Payload_Quantification Quantify Free Payload (LC-MS/MS) Plasma_Incubation->Free_Payload_Quantification

A workflow for validating the integrity of an ADC.

Signaling Pathway of a Tubulin-Inhibiting ADC Payload

Tubulin_Inhibition_Pathway ADC ADC Binds to Tumor Cell Receptor Internalization Internalization into Endosome/Lysosome ADC->Internalization Payload_Release Payload Release (e.g., via Glutathione) Internalization->Payload_Release Tubulin_Binding Payload Binds to Tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

A pathway of an ADC with a tubulin-inhibiting payload.

References

Safety Operating Guide

Proper Disposal of Py-ds-dmBut-amido-PEG4-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Py-ds-dmBut-amido-PEG4-NHS ester, a critical component in bioconjugation and drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should consult their institution's Environmental Health and Safety (EHS) department for specific local regulations.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye ProtectionSafety glasses or gogglesProtects eyes from splashes and airborne particles.
Hand ProtectionNitrile or other chemically resistant glovesPrevents skin contact with the chemical.
Body ProtectionLaboratory coatProtects clothing and skin from contamination.
Respiratory ProtectionDust mask (e.g., N95)Recommended when handling the solid, powdered form to prevent inhalation.
Disposal Procedures: A Step-by-Step Approach

The proper disposal method for this compound depends on its form: unreacted solid, concentrated solutions, dilute aqueous solutions, or contaminated labware. All waste generated should be considered chemical waste and must be segregated from regular trash.[3]

Step 1: Waste Segregation and Containerization

All waste materials containing this compound must be collected in designated, clearly labeled, and sealed hazardous waste containers.[3] The container material should be compatible with the solvents used (e.g., high-density polyethylene).[3] Labels should include "Hazardous Waste," the chemical name, and any other information required by your institution.[3]

Step 2: Managing Different Waste Streams

The disposal strategy varies based on the form of the waste product.

Waste FormDisposal ProcedureKey Considerations
Unused or Expired Solid Collect the original vial in a designated solid hazardous waste container.Never dispose of in regular trash.[3]
Concentrated Solutions Collect in a sealed, labeled hazardous waste container.Do not dispose of down the drain.[3]
Dilute Aqueous Solutions 1. Quench the NHS ester: Adjust the pH to 7-8.5 with a suitable buffer (e.g., sodium bicarbonate) and let it stand for several hours to ensure complete hydrolysis of the reactive NHS ester.[3]2. Collect for Disposal: Transfer the quenched solution to a designated aqueous hazardous waste container.While polyethylene (B3416737) glycol (PEG) is biodegradable, the entire molecule's properties must be considered.[4]
Contaminated Labware Collect all contaminated solid materials (pipette tips, gloves, etc.) in a designated solid hazardous waste container.Ensure no sharps are mixed with other solid waste.

Step 3: Final Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste containers.[3] They will ensure that the waste is handled and disposed of in accordance with licensed collector's sorting instructions and environmental regulations.[3]

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_waste_forms Identify Waste Form cluster_procedures Disposal Procedure start Waste Generation (this compound) solid Unused/Expired Solid start->solid concentrated Concentrated Solution start->concentrated dilute Dilute Aqueous Solution start->dilute labware Contaminated Labware start->labware solid_proc Collect in Solid Hazardous Waste solid->solid_proc concentrated_proc Collect in Liquid Hazardous Waste concentrated->concentrated_proc dilute_proc 1. Quench NHS Ester (Hydrolyze) 2. Collect in Aqueous Hazardous Waste dilute->dilute_proc labware_proc Collect in Solid Hazardous Waste labware->labware_proc end Contact EHS for Pickup and Final Disposal solid_proc->end concentrated_proc->end dilute_proc->end labware_proc->end

Disposal workflow for this compound.

Logical Relationship of Safety Protocols

The implementation of proper disposal procedures is predicated on a foundation of understanding the material's hazards and utilizing appropriate protective measures.

hazard Hazard Identification (Skin/Eye Irritant, Harmful if Swallowed) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazard->ppe informs selection of procedure Proper Disposal Procedure (Segregation, Waste Streams) ppe->procedure enables safe execution of safety Ensured Laboratory and Environmental Safety procedure->safety leads to

Relationship between hazard assessment and safety.

References

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